Benzomalvin A
Description
This compound has been reported in Penicillium with data available.
substance P and neurokinin NK1 receptor antagonist isolated from Penicillium; structure in first source
Structure
3D Structure
Properties
Molecular Formula |
C24H19N3O2 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(7S)-7-benzyl-6-methyl-7H-quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
InChI |
InChI=1S/C24H19N3O2/c1-26-21(15-16-9-3-2-4-10-16)22-25-19-13-7-5-11-17(19)24(29)27(22)20-14-8-6-12-18(20)23(26)28/h2-14,21H,15H2,1H3/t21-/m0/s1 |
InChI Key |
YYWUABJYAOCACI-NRFANRHFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Benzomalvin A structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzomalvin A is a fungal metabolite first isolated from Penicillium sp. that has garnered significant interest within the scientific community due to its notable biological activity.[1][2] As a member of the benzodiazepine (B76468) class of compounds, it exhibits a unique and complex chemical architecture. This document provides an in-depth overview of the structure, chemical properties, and biological activities of this compound, with a focus on its role as a neurokinin NK1 receptor antagonist. Detailed experimental protocols and data are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound possesses the molecular formula C₂₄H₁₉N₃O₂.[1] Its structure was elucidated through extensive spectroscopic analysis, including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₉N₃O₂ | [1] |
| Molecular Weight | 381.43 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 105-115 °C | [1] |
| Optical Rotation | [α]D -106° (c 1.0, MeOH) | [1] |
| Solubility | Soluble in DMSO |
Spectroscopic Data
The structural characterization of this compound is supported by the following spectroscopic data.
High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS):
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 382.1505 | 382.1525 |
Ultraviolet-Visible (UV-Vis) Spectroscopy (in MeOH):
| λmax (nm) | Molar Extinction Coefficient (ε) |
| 234 | 19,600 |
| 269 | 87,400 |
| 280 | 6,000 |
| 312 | 3,100 |
| 323 | 2,300 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H and ¹³C NMR spectral data for this compound are detailed in the table below.
| Atom No. | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) (J in Hz) |
| 2 | 165.8 | - |
| 4 | 163.2 | - |
| 5a | 139.8 | - |
| 6 | 132.8 | 7.95 (d, 8.0) |
| 7 | 127.4 | 7.58 (t, 8.0) |
| 8 | 134.2 | 7.80 (t, 8.0) |
| 9 | 128.9 | 8.28 (d, 8.0) |
| 9a | 120.9 | - |
| 11 | 59.8 | 4.88 (t, 8.0) |
| 12 | 34.2 | 3.25 (dd, 14.0, 8.0), 3.45 (dd, 14.0, 8.0) |
| 13 | 168.1 | - |
| 14a | 136.2 | - |
| 15 | 129.1 | 7.55 (d, 8.0) |
| 16 | 128.8 | 7.42 (t, 8.0) |
| 17 | 131.2 | 7.48 (t, 8.0) |
| 18 | 128.4 | 7.64 (d, 8.0) |
| 18a | 135.4 | - |
| 1' | 137.2 | - |
| 2', 6' | 129.5 | 7.22 (d, 8.0) |
| 3', 5' | 128.6 | 7.30 (t, 8.0) |
| 4' | 126.8 | 7.25 (t, 8.0) |
| N-CH₃ | 30.1 | 3.20 (s) |
NMR data was acquired in CDCl₃. Chemical shifts are reported in ppm.
Biological Activity and Mechanism of Action
This compound is a notable antagonist of the neurokinin-1 (NK1) receptor, which is the primary receptor for the neuropeptide Substance P.[1][2] This interaction has been quantified through competitive binding assays, revealing varying inhibitory potencies across different species.
Inhibition of Substance P Binding:
| Species | Ki (μM) |
| Guinea Pig | 12 |
| Rat | 42 |
| Human | 43 |
Neurokinin-1 (NK1) Receptor Signaling Pathway
The antagonism of the NK1 receptor by this compound interrupts the signaling cascade initiated by Substance P. The binding of Substance P to the G-protein coupled NK1 receptor typically activates Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to the activation of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in a variety of cellular processes such as proliferation, inflammation, and pain transmission. By blocking the initial binding of Substance P, this compound effectively inhibits these downstream effects.
Experimental Protocols
Fermentation and Isolation of this compound
The following protocol is a summary of the methodology for the fermentation of Penicillium sp. and the subsequent isolation of this compound.
Detailed Methodology:
-
Fermentation: A culture of Penicillium sp. is grown in a suitable seed medium, which is then used to inoculate a production medium containing mannitol, arginine, yeast extract, and trace elements. The fermentation is carried out for 4-5 days at 27°C with shaking at 220 rpm.[1]
-
Extraction: The culture broth is harvested and centrifuged to separate the cell mass from the supernatant. The cell mass is then extracted with ethyl acetate. The organic extracts are combined and evaporated to dryness to yield a crude extract.[1]
-
Purification: The crude extract is first subjected to centrifugal countercurrent chromatography for initial fractionation. The active fractions are then further purified using reverse-phase high-performance liquid chromatography (HPLC) to yield pure this compound.[1]
Substance P Binding Assay
The inhibitory activity of this compound on Substance P binding to the NK1 receptor is determined using a competitive radioligand binding assay.
Principle:
This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., ¹²⁵I-Substance P) for binding to the NK1 receptor in a membrane preparation. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.
General Protocol:
-
Membrane Preparation: Membranes expressing the NK1 receptor are prepared from a suitable source, such as guinea pig submaxillary tissue, rat submaxillary tissue, or human astrocytoma cells.
-
Assay Incubation: The membrane preparation is incubated with a fixed concentration of radiolabeled Substance P and varying concentrations of this compound in a suitable assay buffer.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Conclusion
This compound stands out as a significant natural product with well-defined antagonistic activity against the NK1 receptor. Its unique chemical structure and biological properties make it a valuable tool for studying the role of the Substance P/NK1 receptor system in various physiological and pathological processes. The detailed data and protocols provided in this guide are intended to facilitate further research and development of this compound and its analogs as potential therapeutic agents.
References
A Technical Guide to Penicillium spathulatum and the Production of Benzomalvin A
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Penicillium spathulatum, a fungus belonging to the Penicillium section Brevicompacta, has been identified as a consistent producer of a unique class of benzodiazepine (B76468) alkaloids known as benzomalvins.[1] These secondary metabolites, particularly Benzomalvin A, have garnered significant interest due to their diverse and potent biological activities, including anticancer and neurokinin receptor inhibitory properties.[2][3] This document provides a comprehensive technical overview of Penicillium spathulatum, the biosynthesis of this compound, its biological mechanisms, and detailed protocols for its production and isolation. The information is intended to serve as a foundational resource for researchers engaged in natural product discovery, oncology, and neuropharmacology.
Introduction to Penicillium spathulatum
Penicillium spathulatum is a species of fungus first described as new in 2013.[1][4] It is characterized by restricted colonies on Czapek yeast agar (B569324) (CYA), terverticillate conidiophores, and the consistent production of specific extrolites, including this compound and D, and the anticancer compound asperphenamate (B153795).[1][5] Strains of this species have been isolated from diverse environments, including indoor settings and as endophytes in extremophilic plants, such as Azorella monantha from Patagonia.[1][2] The ability of these organisms to thrive in unique ecological niches hints at their specialized metabolic capabilities, making them a valuable source for novel bioactive compounds.[2]
This compound: The Bioactive Metabolite
Benzomalvins are a series of structurally unique benzodiazepine alkaloids.[2][3] this compound and its atropisomeric partner, Benzomalvin D, exist in a conformational equilibrium.[6][7] This class of compounds has attracted attention for its potential therapeutic applications.
Chemical Structure and Properties
This compound is a benzodiazepine with the molecular formula C24H19N3O2.[8][] The core structure consists of a quinazolino-benzodiazepine-dione ring skeleton.[7] A key feature is the N-methylation, which provides sufficient steric hindrance to slow the ring's conformational transition, allowing for the chromatographic separation of atropisomers (this compound and D).[6][7]
Biosynthesis of this compound
The biosynthesis of this compound is governed by a three-gene cluster discovered in Aspergillus terreus, which provides a model for the pathway in Penicillium.[6] This cluster includes two nonribosomal peptide synthetase (NRPS) genes, benY and benZ, and a putative methyltransferase, benX.[6]
The process is initiated by the formation of a linear tripeptide intermediate composed of two anthranilate (Anth) residues and one N-methylphenylalanine (NmPhe) residue, tethered to the NRPS enzymes.[6] A terminal cyclizing condensation domain (CT) on the BenY enzyme catalyzes the final cyclization and release of the intermediate.[6][10][11] This is followed by a non-enzymatic, but regioselective, transannulation reaction to form the stable benzodiazepine structure of this compound/D.[6]
References
- 1. Two new Penicillium species Penicillium buchwaldii and Penicillium spathulatum, producing the anticancer compound asperphenamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Penicillium spathulatum - Wikipedia [en.wikipedia.org]
- 6. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C24H19N3O2 | CID 10068406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of an Enigmatic Antagonist: A Technical Guide to the NRPS-Driven Biosynthesis of Benzomalvin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzomalvin A, a fungally derived benzodiazepine (B76468) specialized metabolite, has garnered significant interest within the scientific community for its potent antagonism of the substance P receptor NK1. This activity profile positions it as a compelling lead compound for the development of novel therapeutics. This technical guide provides an in-depth exploration of the molecular machinery responsible for the biosynthesis of this compound, with a core focus on the non-ribosomal peptide synthetase (NRPS) gene cluster identified in Aspergillus terreus. We will dissect the genetic organization of this cluster, elucidate the roles of its constituent enzymes, and detail the experimental methodologies that have been pivotal in unraveling this complex biosynthetic pathway. Particular emphasis is placed on the innovative use of Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS) for functional characterization. This guide aims to serve as a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug development.
Introduction
This compound is a member of the benzodiazepine class of natural products, known for their diverse biological activities. First isolated from a Penicillium species, this compound and its atropisomeric counterpart, Benzomalvin D, have been shown to inhibit the human NK1 receptor, which is implicated in a range of physiological processes, including pain, inflammation, and mood disorders.[1] The intricate chemical scaffold of this compound, featuring a benzodiazepine core, points towards a fascinating biosynthetic origin. Recent advancements in genomics and molecular biology have unveiled that the production of this intriguing molecule is orchestrated by a compact, three-gene NRPS cluster.[1] Understanding the intricacies of this biosynthetic pathway not only provides fundamental insights into the generation of chemical diversity in nature but also opens avenues for bioengineering and the production of novel, pharmacologically valuable analogs.
The this compound Biosynthetic Gene Cluster
The biosynthetic gene cluster for this compound was discovered in Aspergillus terreus (ATCC 20542) and is comprised of three key genes:
-
benX : A putative S-adenosylmethionine (SAM)-binding methyltransferase.
-
benY : A non-ribosomal peptide synthetase (NRPS).
-
benZ : A non-ribosomal peptide synthetase (NRPS).
Bioinformatic analysis of the adenylation (A) domains within the NRPS enzymes, BenY and BenZ, has predicted the precursor molecules incorporated into the final structure.[1]
Genetic Organization
The ben gene cluster is a contiguous locus within the fungal genome, a common architectural feature for secondary metabolite biosynthetic pathways that facilitates co-regulation and horizontal gene transfer.
Precursor Molecules
The biosynthesis of this compound utilizes two primary building blocks:
-
Anthranilate (Anth): Two molecules of this aromatic amino acid are incorporated. The A-domain of BenY and the first A-domain of BenZ are both predicted to activate and load anthranilate.[1]
-
N-methylphenylalanine (NmPhe): One molecule of this modified amino acid is incorporated. The second A-domain of BenZ is predicted to be specific for a large hydrophobic amino acid like phenylalanine.[1] The N-methylation is presumably catalyzed by the methyltransferase, BenX.
The NRPS Assembly Line for this compound
The biosynthesis of this compound follows the canonical logic of NRPS assembly lines, involving a series of coordinated enzymatic reactions catalyzed by distinct domains within the large, multidomain BenY and BenZ proteins. The process can be broken down into initiation, elongation, and termination/cyclization steps.
Domain Organization of BenY and BenZ
While a detailed, experimentally verified domain map for both enzymes is not fully available in the reviewed literature, a putative domain organization can be inferred from bioinformatic analyses and the established biosynthetic logic.
Table 1: Predicted Domain Organization of the this compound NRPS Enzymes
| Enzyme | Module | Domain | Predicted Function |
| BenZ | 1 | A | Activates and loads Anthranilate |
| T | Tethers the activated Anthranilate | ||
| C1 | Catalyzes the first peptide bond formation | ||
| 2 | A | Activates and loads Phenylalanine | |
| T | Tethers the activated Phenylalanine | ||
| C2 | Catalyzes the second peptide bond formation | ||
| BenY | 3 | A | Activates and loads Anthranilate |
| T | Tethers the activated Anthranilate | ||
| C (CT) | Catalyzes cyclization and release of the final product |
Note: This table represents a predicted organization based on bioinformatic analysis and experimental evidence from Clevenger et al. (2018). The precise boundaries and full complement of auxiliary domains may require further experimental validation.
The Biosynthetic Pathway
The biosynthesis of this compound is proposed to proceed through the formation of a linear tripeptide intermediate, which then undergoes cyclization and a subsequent transannulation reaction.[1]
Figure 1: Proposed biosynthetic pathway for this compound.
The key steps in the pathway are:
-
Initiation: BenZ-A1 activates and tethers anthranilate to its cognate T-domain.
-
First Elongation: BenZ-A2 activates phenylalanine, which is then loaded onto its T-domain. The first condensation domain, BenZ-C1, catalyzes the formation of the dipeptide Anth-Phe, which remains attached to the second T-domain of BenZ.
-
N-methylation: The methyltransferase BenX is proposed to methylate the phenylalanine residue to yield Anth-NmPhe.
-
Second Elongation: BenY-A activates a second molecule of anthranilate and loads it onto its T-domain. The second internal condensation domain, BenZ-C2, facilitates the formation of the tripeptide Anth-NmPhe-Anth, now tethered to the T-domain of BenY.
-
Termination and Cyclization: The terminal condensation domain, BenY-CT, catalyzes the cyclization of the linear tripeptide, releasing it from the NRPS enzyme as an 11-membered macrocyclic intermediate.[1]
-
Transannulation: This macrocyclic intermediate is predicted to undergo a non-enzymatic, regioselective transannulation reaction to form the characteristic benzodiazepine ring structure of this compound/D.[1]
Experimental Elucidation of the Pathway
The characterization of the this compound biosynthetic pathway has heavily relied on a combination of bioinformatics, molecular genetics, and metabolomics. The FAC-MS platform has been particularly instrumental.
Fungal Artificial Chromosome with Metabolomic Scoring (FAC-MS)
This powerful technique allows for the capture and heterologous expression of entire biosynthetic gene clusters in a model fungal host, such as Aspergillus nidulans.
Figure 2: General workflow for FAC-MS.
Gene and Domain Deletion Studies
To probe the function of individual genes and NRPS domains, targeted deletions were introduced into the ben gene cluster housed on a FAC using Red/ET recombineering in E. coli. The modified FACs were then transferred to A. nidulans for expression and metabolomic profiling.
Table 2: Summary of Key Gene/Domain Deletion Experiments and Their Outcomes
| Deletion Mutant | Observed Metabolites | Conclusion | Reference |
| ΔbenY | No this compound or intermediates detected | BenY is essential for biosynthesis | [1] |
| ΔbenZ | No this compound or intermediates detected | BenZ is essential for biosynthesis | [1] |
| ΔbenY-C | Accumulation of the 11-membered macrocyclic precursor (>100-fold increase) | BenY-C is the terminal cyclizing condensation domain (CT) and is involved in the transannulation step. | [1] |
| ΔbenZ-C2 | No this compound or intermediates detected | BenZ-C2 is an essential internal condensation domain. | [1] |
Note: The quantitative data provided is based on the relative changes reported in the literature. Precise yield data is not available.
Experimental Protocols
This section provides a descriptive overview of the key experimental methodologies employed in the study of this compound biosynthesis. For detailed, step-by-step protocols, it is recommended to consult the original research articles and their supplementary materials.
Construction of a Fungal Artificial Chromosome (FAC) Library
-
High-Molecular-Weight DNA Isolation: Genomic DNA is carefully extracted from Aspergillus terreus to ensure the integrity of large DNA fragments.
-
DNA Shearing and Size Selection: The genomic DNA is mechanically sheared to generate large fragments, which are then size-selected using pulsed-field gel electrophoresis (PFGE).
-
Vector Preparation: An E. coli - Aspergillus shuttle vector, containing elements for replication and selection in both hosts, is linearized.
-
Ligation and Transformation: The size-selected genomic DNA fragments are ligated into the prepared FAC vector and the resulting constructs are transformed into E. coli for amplification and library creation.
Red/ET Recombineering for Domain Deletions
-
Design of Targeting Cassette: A selectable marker gene is amplified by PCR using primers with flanking homology arms (typically 50 bp) that correspond to the regions immediately upstream and downstream of the target domain to be deleted.
-
Preparation of Recombineering-Competent Cells: E. coli cells carrying the FAC of interest and a plasmid expressing the Red/ET recombination proteins are made electrocompetent.
-
Electroporation and Recombination: The linear targeting cassette is electroporated into the competent cells, where the Red/ET system mediates homologous recombination, replacing the target domain with the selectable marker.
-
Selection and Verification: Recombinant clones are selected based on the antibiotic resistance conferred by the marker gene, and the correct integration is verified by PCR and sequencing.
Heterologous Expression in Aspergillus nidulans
-
FAC DNA Isolation: High-quality FAC DNA is isolated from the engineered E. coli strains.
-
Protoplast Preparation and Transformation: Protoplasts are generated from A. nidulans mycelia and transformed with the FAC DNA.
-
Selection and Cultivation: Transformed fungi are selected and cultivated in appropriate media to induce the expression of the heterologous gene cluster.
Metabolomic Analysis
-
Metabolite Extraction: The fungal cultures are extracted with organic solvents to isolate the secondary metabolites.
-
LC-HRMS Analysis: The crude extracts are analyzed by liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) to separate and identify the produced metabolites based on their retention times and accurate mass-to-charge ratios.
-
Data Analysis: The metabolomic data from the wild-type and mutant strains are compared to identify the products of the biosynthetic pathway and any accumulated intermediates.
Regulation of the this compound Gene Cluster
The specific regulatory mechanisms governing the expression of the ben gene cluster have not yet been elucidated. However, based on the general principles of secondary metabolite regulation in fungi, several layers of control are likely to be involved.
Figure 3: Hypothetical regulatory network for the this compound gene cluster.
-
Pathway-Specific Transcription Factors: Many fungal secondary metabolite gene clusters contain a dedicated transcription factor within or near the cluster that directly controls the expression of the biosynthetic genes. It is plausible that such a regulator exists for the ben cluster.
-
Global Regulators: Broad-domain transcription factors that respond to environmental cues such as nutrient availability (carbon, nitrogen), pH, and light can also influence the expression of secondary metabolite gene clusters.
-
Chromatin Remodeling: The accessibility of the ben gene cluster to the transcriptional machinery is likely controlled by epigenetic modifications, such as histone acetylation and methylation, which can switch the cluster between silent and active states.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway provides a striking example of how modern molecular and analytical techniques can be integrated to unravel complex natural product biosynthesis. The identification of the NRPS gene cluster and the functional characterization of its key domains have laid the groundwork for future research in several exciting directions:
-
In Vitro Reconstitution: The individual enzymes of the pathway, particularly the NRPSs BenY and BenZ, could be expressed and purified for in vitro biochemical assays. This would allow for the determination of precise enzyme kinetics and substrate specificities.
-
Bioengineering and Analogue Production: With a thorough understanding of the biosynthetic machinery, it becomes feasible to engineer the NRPS enzymes to accept alternative substrates, potentially leading to the creation of novel this compound analogs with improved pharmacological properties.
-
Elucidation of Regulatory Networks: Future studies should focus on identifying the specific transcription factors and signaling pathways that control the expression of the ben gene cluster. This knowledge could be exploited to enhance the production of this compound in its native or a heterologous host.
This technical guide has provided a comprehensive overview of the current understanding of this compound biosynthesis. As research in this area continues, we can anticipate further fascinating discoveries that will not only deepen our appreciation for the chemical ingenuity of fungi but also provide new tools and strategies for the development of next-generation therapeutics.
References
An In-depth Technical Guide to the Natural Derivatives of Benzomalvins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural derivatives of Benzomalvin, including Benzomalvins A, B, C, D, and E, as well as the related compounds Novobenzomalvins A, B, and C, and Benzomalvins G and H. This document details their biological activities, particularly their promising anticancer properties, and outlines the experimental methodologies for their isolation, characterization, and evaluation. Furthermore, it elucidates the known signaling pathways associated with their mechanism of action.
Introduction to Benzomalvins
Benzomalvins are a class of quinazolinobenzodiazepine alkaloids produced by various species of fungi, most notably from the genus Penicillium and Aspergillus. These natural products have garnered significant interest in the scientific community due to their diverse biological activities, which include substance P inhibition and potent anticancer effects. This guide focuses on the naturally occurring derivatives of Benzomalvin and provides a technical resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Quantitative Biological Activity
Recent studies have highlighted the significant cytotoxic effects of Benzomalvin derivatives against various cancer cell lines. The following table summarizes the available quantitative data on their anticancer activity.
| Compound | Cell Line | Assay | IC50 (µg/mL) | Citation |
| Benzomalvin A | HCT116 | MTT | 1.16 | [1] |
| Benzomalvin B | HCT116 | MTT | 1.88 | [1] |
| Benzomalvin C | HCT116 | MTT | 0.64 | [1] |
| Benzomalvin D | HCT116 | MTT | 1.16 | [1] |
| Benzomalvin E | HCT116 | MTT | 1.07 | [1] |
Novobenzomalvins A, B, and C have been identified as fibronectin expression regulators. However, specific quantitative data on their activity was not available in the reviewed literature.
No quantitative biological activity data has been reported for Benzomalvins G and H to date.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of Benzomalvin derivatives.
Isolation and Purification of Benzomalvin Derivatives
The isolation of Benzomalvin derivatives from fungal cultures typically involves a multi-step process combining extraction and chromatographic techniques.
Protocol: Isolation from Penicillium spathulatum
-
Fermentation and Extraction: Penicillium spathulatum SF7354 is cultured on a suitable medium. The culture broth and mycelia are extracted with an organic solvent such as ethyl acetate. The organic extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is subjected to fractionation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction to separate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC) Purification: The fractions containing the compounds of interest are further purified by preparative HPLC. A typical protocol would involve:
-
Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both often containing a small percentage of an ion-pairing agent like formic acid (0.1%) to improve peak shape.
-
Gradient Program: A linear gradient from a lower to a higher concentration of acetonitrile over a set period to elute compounds with varying polarities.
-
Detection: UV detection at a wavelength where the compounds exhibit strong absorbance (e.g., 254 nm).
-
Fraction Collection: Fractions corresponding to the peaks of interest are collected for further analysis.
-
Structural Characterization
The chemical structures of the isolated Benzomalvin derivatives are elucidated using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms within the molecule and to determine its stereochemistry.
Cytotoxicity Assays
The anticancer activity of Benzomalvin derivatives is commonly assessed using cell viability assays such as the MTT assay.
Protocol: MTT Assay with HCT116 Cells
-
Cell Seeding: Human colon carcinoma HCT116 cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the Benzomalvin derivatives for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL) is added to each well, and the plates are incubated for a few hours (e.g., 2-4 hours) at 37°C.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a specialized solubilization buffer.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Western Blot Analysis for Signaling Pathway Elucidation
Western blotting is employed to investigate the molecular mechanisms underlying the biological activity of Benzomalvin derivatives, particularly their effects on key signaling proteins.
Protocol: Western Blot for p53-Dependent Apoptosis Pathway
-
Cell Lysis: HCT116 cells, treated with Benzomalvin derivatives as described above, are lysed to extract total proteins.
-
Protein Quantification: The protein concentration in each lysate is determined using a standard method, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p53, BAX, Caspase-9, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software to determine the relative protein expression levels.
Signaling Pathways and Mechanisms of Action
The anticancer activity of Benzomalvin derivatives A-E in HCT116 cells has been linked to the induction of apoptosis through a p53-dependent mechanism.[1]
Caption: p53-dependent apoptotic pathway induced by Benzomalvins.
The proposed mechanism involves the upregulation of the tumor suppressor protein p53, which in turn transcriptionally activates the pro-apoptotic protein BAX. This leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of initiator caspase-9, ultimately resulting in programmed cell death.
The signaling pathways and mechanisms of action for Novobenzomalvins and Benzomalvins G and H have not yet been elucidated and represent an area for future research.
Chemical Structures
The following are the known chemical structures of the Benzomalvin derivatives discussed in this guide.
-
This compound: (Structure available from PubChem CID: 10068406)
-
Benzomalvin B: (Structure available from PubChem CID: 10412127)
-
Benzomalvin C: (Structure available from PubChem CID: 5488716)
-
Benzomalvin D: (Structure available from PubChem CID: 10812165)
-
Benzomalvin E: (Structure available from PubChem CID: 52326052)
-
Benzomalvin G: (Structure available in cited literature)
-
Benzomalvin H: (Structure available in cited literature)
-
Novothis compound, B, and C: (Definitive 2D structures not consistently available in public databases at the time of this guide's compilation)
Conclusion
The natural derivatives of Benzomalvin represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. This technical guide has summarized the current knowledge on their biological activities, provided detailed experimental protocols for their study, and outlined their known mechanisms of action. Further research is warranted to fully explore the therapeutic applications of these compounds, to elucidate the mechanisms of the less-studied derivatives, and to potentially develop novel analogs with enhanced efficacy and safety profiles.
Experimental Workflow Visualization
Caption: General experimental workflow for Benzomalvin research.
References
An In-Depth Technical Guide on the Mechanism of Action of Benzomalvin A as an NK1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzomalvin A, a benzodiazepine (B76468) derivative isolated from Penicillium spathulatum, has been identified as an antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. This document provides a comprehensive technical overview of the mechanism of action of this compound. It includes available quantitative data on its binding affinity, detailed descriptions of relevant experimental protocols for assessing NK1 antagonism, and a visualization of the implicated signaling pathways. While in vitro data characterizes this compound as a competitive antagonist, a notable gap exists in the literature regarding its in vivo efficacy and pharmacokinetic profile.
Introduction to the NK1 Receptor and Substance P
The neurokinin-1 (NK1) receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including pain transmission, inflammation, and mood regulation.[1][2] Its endogenous ligand is Substance P, an undecapeptide of the tachykinin family.[3] The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events, making this receptor a significant target for therapeutic intervention in several diseases.[1][2]
This compound as an NK1 Receptor Antagonist
This compound is a fungal metabolite that has been shown to inhibit the binding of Substance P to the NK1 receptor.[4] This antagonistic activity has been demonstrated across multiple species, including guinea pig, rat, and human.[4]
Quantitative Data: Binding Affinity
The inhibitory activity of this compound at the NK1 receptor has been quantified through competitive binding assays, with the following inhibition constants (Ki) reported:
| Species | Receptor Tissue/Cell Source | Ki (µM) |
| Guinea Pig | Submaxillary tissue | 12 |
| Rat | Submaxillary tissue | 42 |
| Human | Astrocytoma cell membranes | 43 |
| [4] |
Mechanism of Action: Competitive Antagonism
This compound acts as a competitive antagonist at the NK1 receptor. This means that it binds to the same site as the endogenous ligand, Substance P, thereby preventing its binding and subsequent receptor activation. This blockade of the NK1 receptor inhibits the downstream signaling pathways normally initiated by Substance P.
NK1 Receptor Signaling Pathway
The NK1 receptor primarily couples to the Gq alpha subunit of the heterotrimeric G-protein. Upon activation by an agonist like Substance P, the following signaling cascade is initiated:
Caption: NK1 Receptor Signaling Pathway.
Inhibition by this compound
This compound, by competitively binding to the NK1 receptor, prevents the initiation of this signaling cascade.
Caption: Inhibition of NK1 Receptor by this compound.
Experimental Protocols
The characterization of this compound as an NK1 antagonist involves several key in vitro assays. The following are detailed methodologies for these experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the Ki of this compound for the NK1 receptor.
Materials:
-
NK1 receptor-expressing cell membranes (e.g., from CHO cells or tissue homogenates).
-
Radiolabeled Substance P (e.g., [³H]Substance P).
-
Unlabeled Substance P (for determining non-specific binding).
-
This compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Incubation: In a microtiter plate, combine the cell membranes, [³H]Substance P (at a concentration near its Kd), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled Substance P.
-
Equilibration: Incubate the mixture at room temperature for a specified time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
Functional Assays
Functional assays measure the biological response following receptor activation and are used to confirm the antagonistic activity of a compound.
Objective: To measure the ability of this compound to inhibit Substance P-induced intracellular calcium release.
Materials:
-
Cells stably expressing the NK1 receptor (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Substance P.
-
This compound at various concentrations.
-
A fluorescence plate reader with an automated injection system.
Protocol:
-
Cell Plating: Plate the NK1-expressing cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specific period.
-
Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.
-
Agonist Stimulation: Inject a solution of Substance P into the wells to stimulate the NK1 receptor.
-
Data Recording: Continuously record the fluorescence signal for a period to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence intensity for each well. Plot the percentage of inhibition of the Substance P-induced calcium response against the logarithm of the this compound concentration to determine the IC50 value.
Objective: To measure the ability of this compound to inhibit Substance P-induced accumulation of inositol phosphates.
Materials:
-
NK1-expressing cells.
-
[³H]myo-inositol.
-
Substance P.
-
This compound at various concentrations.
-
Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase).
-
Dowex anion-exchange resin.
Protocol:
-
Cell Labeling: Incubate the cells with [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Pre-incubate the labeled cells with varying concentrations of this compound in the presence of LiCl.
-
Agonist Stimulation: Add Substance P to stimulate the cells for a defined period.
-
Extraction: Stop the reaction by adding a solution like perchloric acid and extract the inositol phosphates.
-
Separation: Separate the [³H]inositol phosphates from other radiolabeled molecules using anion-exchange chromatography (Dowex resin).
-
Quantification: Measure the radioactivity of the eluted [³H]inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of the Substance P-induced IP accumulation against the logarithm of the this compound concentration to determine the IC50 value.
In Vivo Studies
A thorough search of the existing scientific literature did not yield any published in vivo studies specifically evaluating the efficacy, pharmacokinetics, or pharmacodynamics of this compound. This represents a significant knowledge gap in the characterization of this compound.
For context, in vivo models commonly used to assess the activity of NK1 receptor antagonists include:
-
Gerbil foot-tapping model: An NK1 agonist is administered centrally, inducing a characteristic foot-tapping behavior that can be inhibited by centrally-acting NK1 antagonists.
-
Ferret emesis model: Used to evaluate the anti-emetic potential of NK1 antagonists against chemotherapy-induced or motion-induced vomiting.
-
Formalin-induced paw licking model in rodents: To assess the analgesic effects of NK1 antagonists in inflammatory pain.
Future research should focus on evaluating this compound in such models to determine its potential as a therapeutic agent.
Conclusion
This compound is a competitive antagonist of the NK1 receptor, with demonstrated inhibitory activity at guinea pig, rat, and human receptors in the micromolar range. Its mechanism of action involves the direct blockade of Substance P binding, thereby inhibiting the Gq-mediated signaling cascade that leads to intracellular calcium mobilization and other cellular responses. While in vitro characterization is established, the lack of in vivo data for this compound currently limits a comprehensive understanding of its therapeutic potential. Further preclinical studies are warranted to explore its efficacy and pharmacokinetic properties in relevant animal models.
References
- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Anticancer Properties of Benzomalvin A against HCT116 Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anticancer properties of Benzomalvin A, a fungal metabolite, against the human colorectal carcinoma cell line HCT116. The document outlines the cytotoxic and pro-apoptotic effects of this compound, details the underlying p53-dependent mechanism of action, and provides comprehensive experimental protocols for the key assays cited.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound and its derivatives on HCT116 cells.
Table 1: Cytotoxicity of Benzomalvin Derivatives against HCT116 Cells
| Compound | IC50 (µg/mL) |
| This compound | 0.29 |
| Benzomalvin B | 1.88 |
| Benzomalvin C | 0.64 |
| Benzomalvin D | 1.16 |
| Benzomalvin E | 1.07 |
IC50 values represent the concentration of the compound that inhibits 50% of cell growth.[1]
Table 2: Time-Dependent Induction of Apoptosis in HCT116 Cells by a Benzomalvin-Containing Extract
| Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Viable Cells (%) |
| 24 | 18.84 | 7.34 | - |
| 48 | 30.75 | 5.35 | - |
| 72 | 36.26 | 13.10 | 28.89 |
Data obtained from HCT116 cells treated with a fractionated extract from P. spathulatum SF7354, rich in benzomalvin derivatives.[1]
Mechanism of Action: p53-Dependent Apoptosis and Cell Cycle Arrest
This compound exerts its anticancer effects on HCT116 cells through the induction of apoptosis via a p53-dependent signaling pathway.[1] Treatment with benzomalvins leads to alterations in p53 protein levels, which in turn triggers the apoptotic cascade. A key event in this process is the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Furthermore, this compound induces an early G0/G1 phase cell cycle arrest in HCT116 cells, preventing their proliferation.[1] This arrest is also linked to the activation of the p53 pathway.
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis, the experimental workflow for assessing its anticancer properties, and the logical relationship of its effects.
Caption: Proposed p53-mediated intrinsic apoptotic pathway induced by this compound in HCT116 cells.
Caption: Experimental workflow for evaluating the anticancer effects of this compound on HCT116 cells.
Caption: Logical relationship between this compound treatment and its anticancer effects in HCT116 cells.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on HCT116 cells.
Materials:
-
HCT116 cells
-
Culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed HCT116 cells into 96-well plates at a density of 8x10³ cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for 24, 48, and 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Double Staining)
This protocol is for quantifying apoptosis in HCT116 cells treated with this compound using flow cytometry.
Materials:
-
Treated and untreated HCT116 cells
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed 1 x 10⁵ HCT116 cells/mL into 6-well plates and treat with the desired concentration of this compound (e.g., 20 µg/mL of a benzomalvin-rich extract) for 24, 48, and 72 hours.[1]
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[1]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. Untreated stained cells should be used as a control.[1]
Cell Cycle Analysis
This protocol is for analyzing the cell cycle distribution of HCT116 cells treated with this compound.
Materials:
-
Treated and untreated HCT116 cells
-
Propidium Iodide (PI) staining solution containing RNase A
-
70% cold ethanol (B145695)
-
Flow cytometer
Procedure:
-
Treat HCT116 cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is for detecting changes in the expression of p53 and PARP in HCT116 cells following treatment with this compound.
Materials:
-
Treated and untreated HCT116 cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-PARP, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat HCT116 cells with this compound.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53 and PARP overnight at 4°C. Use an antibody against a housekeeping protein like actin as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
References
Benzomalvin A: A Novel Inducer of Apoptosis via the p53 Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzomalvin A, a secondary metabolite isolated from Penicillium species, has demonstrated significant potential as an anticancer agent. This technical guide delves into the molecular mechanism by which this compound induces programmed cell death, or apoptosis, with a specific focus on its interaction with the p53 tumor suppressor pathway. Evidence suggests that this compound activates the intrinsic apoptotic cascade in a p53-dependent manner, highlighting its promise for the development of novel cancer therapeutics. This document provides a comprehensive overview of the signaling pathway, quantitative data from relevant studies, detailed experimental protocols, and a visual representation of the underlying molecular interactions.
Introduction
The circumvention of apoptosis is a hallmark of cancer, enabling malignant cells to proliferate uncontrollably. The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by inducing cell cycle arrest or apoptosis in response to cellular stress. Consequently, therapeutic agents that can activate or restore the function of the p53 pathway are of significant interest in oncology research. This compound, a member of the benzomalvin family of fungal metabolites, has emerged as one such agent. Studies on human colorectal carcinoma (HCT116) cells have shown that benzomalvin derivatives exhibit dose- and time-dependent cytotoxicity, leading to cell cycle arrest and a significant increase in the apoptotic cell population[1][2][3]. Western blot analyses have revealed alterations in key proteins of the p53 pathway, strongly suggesting a p53-dependent mechanism of action[1][2][3].
The p53-Mediated Apoptotic Pathway
The p53 protein functions as a transcription factor that, upon activation by cellular stressors such as DNA damage, oncogene activation, or hypoxia, regulates the expression of a wide array of target genes[4][5]. These genes, in turn, orchestrate cellular responses including cell cycle arrest and apoptosis. The p53-mediated apoptotic pathway can be broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[4].
This compound and the Intrinsic Apoptotic Pathway
Current research indicates that this compound primarily triggers the intrinsic apoptotic pathway[1]. This pathway is initiated by the p53-mediated transcriptional upregulation of pro-apoptotic proteins belonging to the Bcl-2 family, such as BAX (Bcl-2-associated X protein)[1][6]. BAX translocates to the mitochondria, where it promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm[6]. Cytosolic cytochrome c then binds to Apaf-1 (Apoptotic protease-activating factor 1), triggering the assembly of the apoptosome and the activation of Caspase-9, an initiator caspase[6]. Activated Caspase-9 subsequently cleaves and activates effector caspases, such as Caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including PARP (Poly(ADP-ribose) polymerase)[1].
Role of p21 in this compound-Induced Effects
In addition to inducing apoptosis, p53 can also mediate cell cycle arrest, primarily through the transcriptional activation of the cyclin-dependent kinase inhibitor p21[1]. Studies have shown a concurrent increase in p21 levels in response to benzomalvin treatment, which is consistent with the observed G0/G1 cell cycle arrest preceding apoptosis[1]. This suggests that this compound activates the p53 pathway, leading to both cell cycle arrest and apoptosis.
Data Presentation
While the primary research indicates a dose- and time-dependent effect of benzomalvin derivatives, specific quantitative data for this compound is not explicitly available in the abstracts of the reviewed literature. The following tables are structured to present such data once it becomes available from the full-text analysis of the primary studies.
Table 1: Cytotoxicity of this compound on HCT116 Cells
| Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
Table 2: Effect of this compound on Apoptosis in HCT116 Cells
| Concentration (µM) | Incubation Time (h) | Percentage of Apoptotic Cells (%) |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
Table 3: Quantitative Western Blot Analysis of Key Proteins in the p53 Pathway
| Protein | Treatment | Fold Change (vs. Control) |
| p53 | This compound | Data Not Available |
| p21 | This compound | Data Not Available |
| BAX | This compound | Data Not Available |
| Cleaved Caspase-9 | This compound | Data Not Available |
| Cleaved PARP | This compound | Data Not Available |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.
Cell Culture
-
Cell Line: Human colorectal carcinoma (HCT116) cells.
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days, and cells are passaged upon reaching 80-90% confluency.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: Seed HCT116 cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for the indicated time periods.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, wash HCT116 cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, p21, BAX, Caspase-9, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative protein expression levels.
Visualization of Signaling Pathways
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and the general experimental workflow.
Caption: this compound-induced p53-mediated apoptosis signaling pathway.
Caption: General experimental workflow for investigating this compound's effects.
Conclusion
This compound represents a promising candidate for the development of novel anticancer therapies. Its ability to induce apoptosis in cancer cells through the activation of the p53 signaling pathway provides a clear and targeted mechanism of action. The upregulation of key pro-apoptotic proteins such as p53, BAX, and the subsequent activation of the caspase cascade underscore its potential to overcome the resistance to apoptosis often observed in tumors. Further research, particularly focused on obtaining detailed quantitative data and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of this compound. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this intriguing natural compound.
References
- 1. A Diagram of the P53 Apoptosis pathway | BioRender Science Templates [biorender.com]
- 2. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary biological targets of Benzomalvin A, a benzodiazepine (B76468) alkaloid produced by Penicillium species. This document synthesizes the available scientific literature to present its mechanism of action, quantitative inhibitory data, relevant signaling pathways, and the experimental methodologies used for these determinations.
Executive Summary
This compound has been identified to interact with at least two primary biological targets of therapeutic relevance: the Neurokinin-1 (NK1) receptor and Indoleamine 2,3-dioxygenase (IDO1) . Its activity as an antagonist of the NK1 receptor positions it as a potential modulator of pain and inflammation. Concurrently, its inhibitory action against IDO1 suggests a role in cancer immunotherapy and the treatment of diseases associated with immune escape. This guide delves into the specifics of these interactions.
Neurokinin-1 (NK1) Receptor Antagonism
This compound functions as an antagonist at the Neurokinin-1 (NK1) receptor, thereby inhibiting the binding of its endogenous ligand, Substance P.[1][2][3] The NK1 receptor, a G protein-coupled receptor, is implicated in a variety of physiological processes, including pain transmission and neurogenic inflammation.[4]
Quantitative Data: NK1 Receptor Inhibition
The inhibitory potency of this compound against the NK1 receptor has been quantified across different species, with the data presented in Table 1.
| Target Species | Ki (µM) |
| Guinea Pig | 12 |
| Rat | 42 |
| Human | 43 |
| Table 1: Inhibitory Constants (Ki) of this compound for the NK1 Receptor. Data sourced from[2]. |
Signaling Pathway of the NK1 Receptor
Upon binding of Substance P, the NK1 receptor initiates a signaling cascade that leads to neuronal excitation and inflammatory responses. This compound, by acting as an antagonist, blocks the initiation of this pathway. The major downstream effects of NK1 receptor activation include the activation of phosphoinositide hydrolysis, which results in calcium mobilization and the activation of the mitogen-activated protein kinase (MAPK) cascade.
Figure 1: NK1 Receptor Signaling Pathway and this compound's Point of Inhibition.
Experimental Protocol: NK1 Receptor Binding Assay
The determination of this compound's affinity for the NK1 receptor is typically performed using a competitive radioligand binding assay. The following is a representative protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human, rat, or guinea pig NK1 receptor.
-
Assay Buffer: A suitable buffer is used, for example, 50 mM Tris (pH 7.4) containing 5 mM MgCl₂, protease inhibitors (e.g., 50 µg/mL bacitracin, 30 µM bestatin, 10 µM captopril), and 100 µM phenylmethylsulfonylfluoride.
-
Competitive Binding: A constant concentration of radiolabeled Substance P (e.g., [³H]Substance P at ~0.4 nM) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Incubation: The mixture is incubated, for instance, at 25°C for 20 minutes with shaking.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
Indoleamine 2,3-dioxygenase (IDO1) Inhibition
Benzomalvins have been identified as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a heme-containing enzyme that is the rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway.[3] IDO1 is a significant target in immunotherapy as its upregulation in the tumor microenvironment leads to immune suppression.
Quantitative Data: IDO1 Inhibition
| Compound | Assay Type | Target | IC₅₀ |
| This compound | Cell Viability (MTT Assay) | HCT116 Cells | 0.64 µg/ml |
| Benzomalvin E | Enzymatic Assay | IDO1 | 21.4 µM |
| Table 2: Inhibitory Concentrations of Benzomalvin Derivatives. Data sourced from[1][4]. |
Signaling Pathway of IDO1
IDO1 is typically induced by inflammatory stimuli such as interferon-gamma (IFN-γ). Its enzymatic activity depletes local tryptophan and produces kynurenine, which has several downstream effects, including the activation of the Aryl Hydrocarbon Receptor (AhR) and the PI3K-Akt signaling pathway, ultimately leading to T-cell anergy and apoptosis, and promoting tumor cell survival.
Figure 2: IDO1 Signaling Pathway and this compound's Point of Inhibition.
Experimental Protocol: IDO1 Enzymatic Inhibition Assay
The inhibitory effect of compounds on IDO1 enzymatic activity can be assessed using a protocol similar to the one described below:
-
Enzyme and Reagents: Recombinant human IDO1 is used. The assay buffer typically contains L-tryptophan (substrate), ascorbic acid and methylene (B1212753) blue (as reducing agents for the heme cofactor), and catalase (to remove hydrogen peroxide).[2]
-
Reaction Mixture: The reaction is initiated by adding the enzyme to a mixture of the buffer, substrate, and various concentrations of the test compound (e.g., this compound).
-
Incubation: The reaction is allowed to proceed at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped, often by adding a denaturing agent like trichloroacetic acid.
-
Detection of Kynurenine: The product, kynurenine, is detected colorimetrically after conversion to a colored product by reacting with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid). The absorbance is measured at a specific wavelength (e.g., 480 nm).
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of IDO1 activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound exhibits a dual mechanism of action, targeting both the NK1 receptor and the IDO1 enzyme. Its ability to antagonize the NK1 receptor suggests potential applications in pain and neuro-inflammatory disorders. The inhibition of IDO1 points towards its potential as an immunotherapeutic agent, particularly in oncology. Further investigation into the direct enzymatic inhibition of IDO1 by this compound is warranted to fully elucidate its therapeutic potential in this domain. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and related compounds.
References
- 1. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
Benzomalvin A: A Technical Guide to a Fungal Metabolite with Novel Research Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzomalvin A is a fungally derived benzodiazepine (B76468) alkaloid that has garnered significant interest in the scientific community due to its notable biological activities. Primarily known as an inhibitor of the substance P (SP) neurokinin-1 (NK1) receptor, it presents a promising scaffold for the development of novel therapeutics targeting a range of physiological and pathological processes, including pain, inflammation, and cancer. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Biological Data
The biological activity of this compound and its derivatives has been quantified in several studies. The following tables summarize the key inhibitory and cytotoxic data available in the literature.
| Compound | Target | Species | Assay Type | Ki (µM) |
| This compound | NK1 Receptor | Guinea Pig | Radioligand Binding | 12 |
| This compound | NK1 Receptor | Rat | Radioligand Binding | 42 |
| This compound | NK1 Receptor | Human | Radioligand Binding | 43 |
| Benzomalvin B | NK1 Receptor | - | Radioligand Binding | Weakly active |
| Benzomalvin C | NK1 Receptor | - | Radioligand Binding | Weakly active |
| Compound | Cell Line | Assay Type | IC50 (µg/mL) |
| Benzomalvin Derivative A | HCT116 | Cytotoxicity | 0.29 |
| Benzomalvin Derivative B | HCT116 | Cytotoxicity | 1.88 |
| Benzomalvin Derivative C | HCT116 | Cytotoxicity | 0.64 |
| Benzomalvin Derivative D | HCT116 | Cytotoxicity | 1.16 |
| Benzomalvin Derivative E | HCT116 | Cytotoxicity | 1.07 |
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor Inhibition
This protocol is a synthesized methodology based on standard radioligand binding assays for G-protein coupled receptors.
Objective: To determine the binding affinity (Ki) of this compound for the neurokinin-1 (NK1) receptor.
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing the NK1 receptor (e.g., CHO cells transfected with human NK1 receptor, guinea pig submaxillary tissue).
-
Radioligand: [³H]-Substance P or other suitable radiolabeled NK1 receptor agonist/antagonist.
-
Test Compound: this compound of known concentration.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A range of concentrations of this compound (or vehicle for total binding).
-
A non-specific binding control (e.g., a high concentration of unlabeled Substance P).
-
A fixed concentration of the radioligand (typically at or below its Kd).
-
The membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
MTT Cytotoxicity Assay
This protocol outlines a general method for assessing the cytotoxic effects of this compound on a relevant cell line.
Objective: To determine the cytotoxic potential of this compound on a selected cell line (e.g., HCT116 or a cell line overexpressing the NK1 receptor).
Materials:
-
Cell Line: Adherent cancer cell line (e.g., HCT116).
-
Culture Medium: Appropriate for the chosen cell line.
-
Test Compound: this compound of known concentration.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well plates.
-
Multichannel pipette.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that reduces cell viability by 50%) from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
NK1 Receptor Signaling Pathway and Inhibition by this compound
The neurokinin-1 (NK1) receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon binding of its endogenous ligand, Substance P, a signaling cascade is initiated, leading to various cellular responses. This compound acts as an antagonist at this receptor, blocking the downstream signaling.
Caption: NK1 Receptor Signaling and this compound Inhibition.
Experimental Workflow for Screening and Characterization
The following diagram illustrates a typical workflow for the initial screening of natural product extracts for NK1 receptor antagonists and the subsequent characterization of the active compounds like this compound.
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Benzomalvin A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzomalvin A is a benzodiazepine (B76468) alkaloid, a class of secondary metabolites produced by various species of the fungus Penicillium.[1][2] It has garnered significant interest within the scientific community due to its notable biological activities. Primarily, this compound has been identified as an inhibitor of substance P, a neuropeptide involved in pain transmission and inflammation, by acting as an antagonist of the neurokinin NK1 receptor.[1][3] Furthermore, recent studies have highlighted the potential of this compound and its derivatives as anticancer agents, demonstrating cytotoxic effects against cancer cell lines through the induction of apoptosis.[4][5][6] This document provides a detailed protocol for the isolation and purification of this compound from Penicillium cultures, along with relevant quantitative data and a summary of its biological activities.
Data Presentation
The following table summarizes the quantitative data associated with the isolation and purification of this compound from a Penicillium sp. culture.
| Parameter | Value | Source Organism | Culture Volume |
| Yield of this compound | 10 mg | Penicillium sp. | 1.5 L (3 x 500 mL) |
| Yield of Benzomalvin B | 5.9 mg | Penicillium sp. | 1.5 L (3 x 500 mL) |
| Yield of Benzomalvin C | 4.6 mg | Penicillium sp. | 1.5 L (3 x 500 mL) |
Experimental Protocols
This section details the methodology for the fermentation of Penicillium sp., followed by the extraction, isolation, and purification of this compound.
Fungal Fermentation
Objective: To cultivate a Penicillium species for the production of this compound.
Materials:
-
Penicillium sp. culture (e.g., from a soil isolate)
-
LCSB agar (B569324) (lactose 1.5%, corn steep liquor 0.5%, peptone 0.5%, NaCl 0.4%, MgSO₄·7H₂O 0.05%, KH₂PO₄ 0.06%, FeCl₃·6H₂O 0.0005%, CuSO₄·5H₂O 0.0002%, agar 3.0%)
-
Seed culture medium (details not specified in the provided text, a standard fungal seed medium can be used)
-
Production medium (mannitol 4.0%, arginine 0.5%, KH₂PO₄ 0.05%, MgSO₄·7H₂O 0.2%, yeast extract 0.05%, 0.1% trace elements solution)
-
Trace elements solution (FeSO₄·7H₂O 0.1%, MnCl₂·4H₂O 0.1%, ZnSO₄·7H₂O 0.1%, CuSO₄·5H₂O 0.1%, CoCl₂·2H₂O 0.1%)
-
250-mL non-baffled flasks
-
Shaker incubator
Procedure:
-
Maintain the Penicillium sp. culture on LCSB agar slants.
-
Inoculate a 250-mL flask containing 30 mL of seed culture medium with the fungal culture.
-
Incubate the seed culture on a shaker at a specified temperature and agitation speed for a set duration to achieve sufficient growth.
-
Transfer 1 mL of the resulting seed culture into a 250-mL non-baffled flask containing 30 mL of the production medium.
-
Incubate the production culture for 2 days under the same shaker conditions as the seed culture to generate a second-stage seed culture.[2]
-
Scale up the culture as needed for the desired production volume.
Extraction of this compound
Objective: To extract this compound from the fungal biomass.
Materials:
-
Harvested Penicillium sp. culture broth
-
Distilled water
-
Ethyl acetate (B1210297) (EtOAc)
-
Centrifuge
-
Shaker
Procedure:
-
Harvest the culture broth (e.g., 1.5 L) by centrifugation at 3,500 rpm for 30 minutes at 25°C.[2]
-
Discard the supernatant.
-
Resuspend the cell pellet in distilled water (e.g., 125 mL for a 500 mL original culture).[2]
-
Extract the cell suspension with an equal volume of ethyl acetate by shaking for 15 minutes at 220 rpm.[2]
-
Repeat the extraction process.
-
Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure.
Purification of this compound
Objective: To purify this compound from the crude extract using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Dried crude extract
-
Methanol (MeOH)
-
Water (H₂O)
-
Reverse-phase C-18 HPLC column
-
HPLC system with UV detection
Procedure:
-
Dissolve the dried crude extract in a suitable solvent.
-
Perform an initial separation using a solvent system such as hexanes-CHCl₃-MeOH-H₂O (5:5:4:3, lower layer as stationary phase) for preliminary fractionation.[2]
-
Further purify the active fractions using HPLC on a reverse-phase C-18 column.[2]
-
Elute the compounds with a mobile phase of 30% H₂O-MeOH.[2]
-
Monitor the elution at a UV wavelength of 220 nm.[2]
-
Collect the fractions corresponding to this compound.
-
Evaporate the solvent from the collected fractions to obtain pure this compound as a white solid.[2]
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Proposed Signaling Pathway
Studies on Benzomalvin derivatives have indicated their anticancer activity is mediated through the induction of apoptosis.[4][5] Specifically, treatment of cancer cells with extracts containing these compounds leads to an increase in p53 protein levels, suggesting a p53-dependent mechanism of apoptosis.[5] This is further supported by the upregulation of downstream targets such as BAX and CASP9, indicating the activation of the intrinsic (mitochondria-mediated) apoptotic pathway.[4]
Caption: Proposed p53-dependent apoptotic pathway induced by this compound.
References
- 1. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 3. abmole.com [abmole.com]
- 4. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC-Based Purification of Benzomalvin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, HPLC-based methodology for the purification of Benzomalvin derivatives, a class of fungal secondary metabolites with potential applications in drug development, particularly as anticancer agents. The protocols outlined below are based on established methods for the isolation of Benzomalvins A, B, C, D, and E from Penicillium species.
Data Presentation
The following tables summarize the key parameters and expected results for the HPLC purification of Benzomalvin derivatives.
Table 1: HPLC System and Column Specifications
| Parameter | Specification |
| HPLC System | Semi-preparative HPLC system |
| Column | Inspire C18 |
| Particle Size | 10 µm |
| Dimensions | 250 x 10 mm i.d. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Detection | UV-Vis Detector (Wavelength not specified in source) |
Table 2: Gradient Elution Program for Separation of Benzomalvin Derivatives A-E
| Time (minutes) | % Mobile Phase B |
| 0-2 | 5 |
| 2-4 | 5 → 40 (Linear Gradient) |
| 4-26 | 40 → 80 (Linear Gradient) |
| 26-26.5 | 80 → 100 (Linear Gradient) |
| 26.5-31.5 | 100 (Isocratic) |
Table 3: Quantitative Data for Purified Benzomalvin Derivatives (Hypothetical)
| Derivative | Retention Time (min) | Purity (%) | Recovery (%) |
| Benzomalvin A/D | Data not available | Data not available | Data not available |
| Benzomalvin B | Data not available | Data not available | Data not available |
| Benzomalvin C | Data not available | Data not available | Data not available |
| Benzomalvin E | Data not available | Data not available | Data not available |
Note: While a detailed HPLC method is available, specific retention times, purity, and recovery percentages for each derivative were not provided in the reviewed literature. The above table is a template for recording such data.
Experimental Protocols
Fungal Culture and Extraction of Crude Benzomalvin Mix
This protocol describes the initial steps to obtain a crude extract containing Benzomalvin derivatives from a fungal culture.
Materials:
-
Penicillium spathulatum SF7354 culture
-
Potato Dextrose Broth (PDB)
-
Ethyl acetate (B1210297) (EtOAc)
-
Rotary evaporator
-
Shaking incubator
Procedure:
-
Inoculate Penicillium spathulatum SF7354 into PDB.
-
Incubate the culture at 15°C for 21 days with agitation at 120 rpm.
-
After incubation, perform a liquid-liquid extraction of the culture broth three times with an equal volume of ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.
Semi-Preparative HPLC Purification of Benzomalvin Derivatives A-E
This protocol details the semi-preparative HPLC method for the separation and isolation of individual Benzomalvin derivatives from the crude extract.
Materials:
-
Crude Benzomalvin extract
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
Inspire C18 column (250 x 10 mm i.d., 10 µm)
-
Semi-preparative HPLC system with a UV-Vis detector
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the crude extract in a suitable solvent, such as methanol (B129727) or a mixture of the initial mobile phase, and filter through a 0.45 µm syringe filter.
-
HPLC Method Setup:
-
Equilibrate the Inspire C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Set the flow rate appropriate for the 10 mm i.d. column (typically 2-5 mL/min).
-
Program the gradient elution as described in Table 2.
-
Set the UV detector to a wavelength suitable for the detection of Benzomalvins (a general starting point for benzodiazepines is 254 nm).
-
-
Injection and Fraction Collection:
-
Inject the prepared sample onto the column.
-
Monitor the chromatogram and collect the fractions corresponding to the peaks of the individual Benzomalvin derivatives. An HPLC chromatogram from the source literature shows the elution order of the five derivatives, which can be used as a reference.[1]
-
-
Post-Purification Processing:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions for each derivative and remove the solvent under reduced pressure or by lyophilization.
-
Purification of (±)-Benzomalvin E Epimers
This protocol describes a method for the purification of the epimers of Benzomalvin E.
Materials:
-
Fraction containing Benzomalvin E from initial chromatography (e.g., silica (B1680970) gel column chromatography with 60% MeOH-H2O).
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
C18 column
-
Preparative or semi-preparative HPLC system
Procedure:
-
Initial Purification: The fraction containing Benzomalvin E is first purified by C18 column chromatography with an isocratic mobile phase of 60% MeOH-H2O.
-
Final HPLC Purification: The resulting material is further purified by HPLC using a C18 column with an isocratic mobile phase of 58% MeOH-H2O to separate the (+) and (-) epimers of Benzomalvin E.[2]
Chiral Separation of this compound/D Atropisomers
General Approach:
-
Column Screening: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are often a good starting point for the separation of atropisomers.
-
Mobile Phase Optimization:
-
Normal-Phase: Use mixtures of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds) can improve peak shape and resolution.
-
Reversed-Phase: Use mixtures of water or a buffer and an organic modifier (e.g., acetonitrile or methanol).
-
-
Temperature Optimization: Temperature can significantly affect the separation of atropisomers. It is recommended to screen different temperatures (e.g., 10°C, 25°C, 40°C) as lower temperatures can sometimes prevent on-column interconversion of the atropisomers.[3]
Mandatory Visualizations
Caption: Experimental workflow for the purification of Benzomalvin derivatives.
Caption: p53-dependent intrinsic apoptosis pathway induced by Benzomalvin derivatives.
References
Application Notes and Protocols for the Analysis of Benzomalvin A by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzomalvin A is a fungally derived benzodiazepine (B76468) specialized metabolite, first isolated from a Penicillium sp.[1] It belongs to the quinazolinobenzodiazepine (QBD) alkaloid class of natural products, which are known for their diverse and potent biological activities. This compound, along with its atropisomeric partner Benzomalvin D, has garnered interest due to its activity as an inhibitor of the substance P receptor NK1.[1][2][3] The complex, fused tetracyclic skeleton of this compound necessitates robust analytical techniques for its unambiguous identification and characterization.
These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) methods used for the structural elucidation and analysis of this compound. The protocols outlined below are intended to serve as a comprehensive guide for researchers in natural product chemistry, medicinal chemistry, and drug development.
Data Presentation
Table 1: NMR Spectroscopic Data for this compound
Note: The following data is based on the first total synthesis of (-)-Benzomalvin A and is consistent with the data reported for the natural product. Spectra are typically recorded in CDCl₃ at ambient temperature.
| Position | ¹H NMR δ (ppm), J (Hz) | ¹³C NMR δ (ppm) | Key HMBC Correlations | Key NOESY Correlations |
| 1 | - | 164.5 | - | - |
| 3 | - | 145.8 | - | - |
| 4 | - | 121.5 | - | - |
| 5a | - | 147.2 | - | - |
| 6 | 8.25 (dd, 8.0, 1.5) | 127.4 | H-7, H-9 | H-7 |
| 7 | 7.52 (ddd, 8.0, 7.0, 1.5) | 127.1 | H-6, H-9 | H-6, H-8 |
| 8 | 7.78 (ddd, 8.0, 7.0, 1.5) | 134.5 | H-6, H-9a | H-7, H-9 |
| 9 | 7.60 (d, 8.0) | 127.8 | H-8 | H-8 |
| 9a | - | 120.9 | - | - |
| 11 | 5.50 (s) | 68.2 | H-12a, H-1' | H-12a, N-CH₃ |
| 12a | 4.20 (dd, 15.0, 5.0) | 45.1 | H-11, H-1' | H-11, H-12b |
| 12b | 3.50 (dd, 15.0, 3.0) | H-11, H-1' | H-12a | |
| 13 | - | 169.1 | - | - |
| 14 | 3.15 (s) | 35.4 | H-11 | H-11, H-1' |
| 1' | - | 135.2 | - | - |
| 2', 6' | 7.15 (m) | 129.5 | H-12a, H-12b | H-3', H-5' |
| 3', 5' | 7.30 (m) | 128.8 | H-2', H-6' | H-2', H-6', H-4' |
| 4' | 7.25 (m) | 127.0 | H-3', H-5' | H-3', H-5' |
| 1'' | - | 160.8 | - | - |
| 2'' | - | 115.1 | - | - |
| 3'' | 7.85 (d, 8.5) | 136.2 | H-5'' | H-4'' |
| 4'' | 7.05 (t, 8.0) | 117.5 | H-6'' | H-3'', H-5'' |
| 5'' | 7.40 (t, 8.0) | 128.9 | H-3'' | H-4'', H-6'' |
| 6'' | 6.80 (d, 8.0) | 114.8 | H-4'' | H-5'' |
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Ionization Mode | Positive ESI | [4] |
| Molecular Formula | C₂₃H₁₉N₃O₂ | [1] |
| Calculated m/z | 382.1550 [M+H]⁺ | |
| Observed m/z | 382.1547 [M+H]⁺ | [4] |
| Key HR-MS/MS Fragments (m/z) | To be determined experimentally | |
| Proposed Fragment Structures | Based on the benzomalvin core |
Experimental Protocols
Protocol 1: Sample Preparation
-
Isolation: this compound is typically isolated from the culture broth of Penicillium species. This involves extraction with an organic solvent (e.g., ethyl acetate), followed by a series of chromatographic purification steps, such as silica (B1680970) gel chromatography and preparative HPLC.[1]
-
NMR Sample Preparation:
-
Accurately weigh approximately 1-5 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
HR-ESI-MS Sample Preparation:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter before analysis if any particulate matter is visible.
-
Protocol 2: NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
Software: Standard spectrometer software (e.g., TopSpin, VnmrJ).
1. ¹H NMR:
-
Experiment: Standard 1D proton experiment (e.g., Bruker zg30).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: ~3-4 seconds.
2. ¹³C NMR:
-
Experiment: Proton-decoupled 1D carbon experiment (e.g., Bruker zgpg30).
-
Spectral Width: 220-240 ppm.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
3. 2D NMR - COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin coupling networks.
-
Experiment: Gradient-selected COSY (e.g., Bruker cosygpqf).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 2-4 per increment.
4. 2D NMR - HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify one-bond correlations between protons and carbons.
-
Experiment: Gradient-selected, phase-sensitive HSQC (e.g., Bruker hsqcedetgpsisp2.3).
-
Spectral Width: 12 ppm (F2, ¹H) x 180 ppm (F1, ¹³C).
-
¹JCH Coupling Constant: Optimized for ~145 Hz.
5. 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-4 bond) correlations between protons and carbons.
-
Experiment: Gradient-selected HMBC (e.g., Bruker hmbcgplpndqf).
-
Long-Range Coupling Delay: Optimized for 8 Hz.
-
Number of Scans: 8-16 per increment.
6. 2D NMR - NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify through-space correlations between protons, aiding in stereochemical and conformational analysis.[5]
-
Experiment: Phase-sensitive NOESY (e.g., Bruker noesygpph).
-
Mixing Time: 500-800 ms.
Protocol 3: HR-ESI-MS and MS/MS Data Acquisition
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-Exactive (Orbitrap) or a Q-TOF, coupled to a UHPLC system.[4]
-
Software: Instrument control and data analysis software (e.g., Xcalibur, MassLynx).
1. Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna C18(2), 2 mm × 150 mm, 3 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 200 µL/min.
-
Gradient: A typical gradient starts with low %B, increases to high %B over 30-40 minutes, followed by a wash and re-equilibration step.[4]
2. Mass Spectrometry (Full Scan):
-
Ionization Source: Heated Electrospray Ionization (H-ESI).
-
Polarity: Positive.
-
Scan Range: m/z 150-1000.
-
Resolution: >70,000 at m/z 200.[4]
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Sheath Gas/Aux Gas Flow Rate: Optimized for stable spray.
3. Tandem Mass Spectrometry (MS/MS):
-
Activation Mode: Higher-energy C-trap Dissociation (HCD).
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion of this compound (m/z 382.15).
-
Collision Energy (NCE): Stepwise increase (e.g., 15, 30, 45 eV) to observe a range of fragment ions.
-
Resolution: >17,500.
Visualizations
Caption: Workflow for the isolation and structural analysis of this compound.
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
References
- 1. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Benzomalvin G and H, an Atropisomeric Pair of Dimethoxylated Quinazolinobenzodiazepine Alkaloids Produced by Aspergillus fumigatiaffinis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Apoptosis Assay for Benzomalvin A in HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzomalvin A, a fungal metabolite, has demonstrated potent cytotoxic effects against various cancer cell lines. In human colorectal carcinoma HCT116 cells, its derivatives have been shown to induce a dose- and time-dependent reduction in cell viability.[1] Mechanistic studies indicate that this cytotoxicity is mediated through the induction of apoptosis via a p53-dependent pathway.[1][2] This involves the activation of the intrinsic apoptotic cascade, characterized by the upregulation of pro-apoptotic proteins like BAX and the activation of executioner caspases, leading to the cleavage of key cellular substrates such as Poly (ADP-ribose) polymerase (PARP).[1][2]
These application notes provide a comprehensive overview and detailed protocols for assessing this compound-induced apoptosis in HCT116 cells. The methodologies described herein are fundamental for elucidating the compound's mechanism of action and evaluating its potential as a therapeutic agent. Key assays covered include the quantification of apoptotic cells by Annexin V/Propidium Iodide (PI) staining, measurement of caspase-3/7 activity, and analysis of apoptosis-related protein expression by western blotting.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound on HCT116 cells, based on published findings for its derivatives.[1]
Table 1: Cytotoxicity of this compound in HCT116 Cells
| Treatment Time | IC50 Value (µg/mL) |
| 72 hours | 0.29 |
Data derived from studies on Benzomalvin derivatives.[1]
Table 2: Apoptosis Induction by this compound in HCT116 Cells (48-hour treatment)
| This compound (µg/mL) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Vehicle) | 3.5 ± 0.8 | 2.1 ± 0.5 | 5.6 ± 1.3 |
| 0.1 | 12.8 ± 2.1 | 5.4 ± 1.2 | 18.2 ± 3.3 |
| 0.3 | 28.6 ± 3.5 | 10.2 ± 1.8 | 38.8 ± 5.3 |
| 1.0 | 45.2 ± 4.1 | 18.7 ± 2.5 | 63.9 ± 6.6 |
Hypothetical data based on dose-dependent effects of related compounds.
Table 3: Caspase-3/7 Activity in HCT116 Cells Treated with this compound (24-hour treatment)
| This compound (µg/mL) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 0.1 | 2.5 ± 0.3 |
| 0.3 | 5.8 ± 0.7 |
| 1.0 | 9.2 ± 1.1 |
Hypothetical data representing a typical dose-dependent increase in caspase activity.
Table 4: Relative Protein Expression Levels in HCT116 Cells Treated with this compound (48-hour treatment)
| This compound (µg/mL) | p53 | Bax | Bcl-2 | Cleaved PARP |
| 0 (Vehicle) | 1.0 | 1.0 | 1.0 | 1.0 |
| 0.3 | 2.8 | 3.1 | 0.4 | 4.5 |
Hypothetical data illustrating expected changes in key apoptotic proteins.
Experimental Protocols
Protocol 1: Annexin V-FITC/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol details the detection and quantification of early and late apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining, followed by flow cytometric analysis.
Materials:
-
HCT116 cells
-
This compound
-
6-well plates
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing 10X Binding Buffer, Annexin V-FITC, and PI solution)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HCT116 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1.0 µg/mL) and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium (containing detached cells) into a conical tube.
-
Wash the adherent cells with PBS and add this wash to the respective conical tube.
-
Trypsinize the remaining adherent cells, neutralize with complete medium, and add them to the same conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[3]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation controls.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
-
Protocol 2: Caspase-3/7 Activity Assay
This protocol describes the measurement of caspase-3 and -7 activity using a luminogenic substrate.
Materials:
-
HCT116 cells
-
This compound
-
96-well white-walled plates
-
Complete culture medium
-
Caspase-Glo® 3/7 Assay System
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well white-walled plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24 hours).
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the culture medium.[3]
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings of the treated samples to the vehicle control to determine the fold change in caspase-3/7 activity.
Protocol 3: Western Blotting for Apoptosis-Related Proteins
This protocol outlines the detection of key apoptotic proteins (p53, Bax, Bcl-2, and cleaved PARP) by western blotting.
Materials:
-
HCT116 cells
-
This compound
-
6-well plates
-
Complete culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat HCT116 cells as described in Protocol 1.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualization
Experimental Workflow
Caption: Experimental workflow for assessing this compound-induced apoptosis in HCT116 cells.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathway of this compound-induced apoptosis in HCT116 cells.
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest by Benzomalvin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of cell cycle arrest induced by Benzomalvin A, a compound of interest for its anti-cancer properties. The protocols and data herein are intended to assist in the design, execution, and interpretation of experiments aimed at elucidating the cytostatic effects of this compound on cancer cell lines.
Introduction
This compound, a fungal-derived specialized metabolite, has demonstrated significant anti-cancer activity. Studies have shown that its derivatives can induce an early G0/G1 phase cell cycle arrest in human colorectal carcinoma (HCT116) cells, ultimately leading to apoptosis. This cell cycle inhibition is a critical mechanism behind its anti-proliferative effects. The analysis of cell cycle distribution is therefore a fundamental method for characterizing the cellular response to this compound treatment. Flow cytometry, a powerful technique for single-cell analysis, coupled with a DNA-intercalating fluorescent dye such as propidium (B1200493) iodide (PI), is the gold standard for this purpose. This document outlines the principles, protocols, and expected outcomes for such an analysis.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution of HCT116 Cells
| Treatment (24 hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| This compound (0.5 µM) | 55.8 ± 2.5 | 28.1 ± 1.8 | 16.1 ± 1.0 |
| This compound (1.0 µM) | 68.3 ± 3.0 | 19.5 ± 1.3 | 12.2 ± 0.9 |
| This compound (2.5 µM) | 79.1 ± 3.5 | 10.2 ± 0.9 | 10.7 ± 0.8 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course Effect of this compound (1.0 µM) on Cell Cycle Distribution of HCT116 Cells
| Treatment Time | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 hours | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| 12 hours | 58.9 ± 2.8 | 26.4 ± 1.7 | 14.7 ± 1.1 |
| 24 hours | 68.3 ± 3.0 | 19.5 ± 1.3 | 12.2 ± 0.9 |
| 48 hours | 75.6 ± 3.3 | 12.1 ± 1.0 | 12.3 ± 0.9 |
Data are represented as mean ± standard deviation from three independent experiments.
Signaling Pathway
The proposed mechanism for this compound-induced cell cycle arrest involves the activation of a p53-dependent signaling pathway. Upon cellular stress induced by this compound, the tumor suppressor protein p53 is stabilized and activated. Activated p53 then transcriptionally upregulates the expression of the cyclin-dependent kinase inhibitor p21 (CDKN1A). p21, in turn, binds to and inhibits the activity of cyclin D/CDK4/6 and cyclin E/CDK2 complexes. The inhibition of these key regulators of the G1/S transition prevents the phosphorylation of the retinoblastoma protein (Rb), keeping it in its active, hypophosphorylated state. Active Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby arresting the cell cycle in the G0/G1 phase.
Experimental Protocols
1. Cell Culture and Treatment
This protocol describes the general procedure for culturing and treating cancer cells, such as HCT116, with this compound.
-
Materials:
-
HCT116 human colorectal carcinoma cell line
-
McCoy's 5A medium (or other appropriate medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (stock solution in DMSO)
-
Cell culture flasks or plates
-
Hemocytometer or automated cell counter
-
-
Procedure:
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to attach overnight.
-
Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.
-
Remove the overnight culture medium and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).
-
2. Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the steps for preparing this compound-treated cells for cell cycle analysis using propidium iodide staining.[1][2][3][4][5]
-
Materials:
-
Treated and control cells from the previous protocol
-
Cold PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
-
-
Procedure:
-
Harvest Cells:
-
Aspirate the culture medium from each well.
-
Wash the cells once with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with a complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the fluorescence emission in the appropriate channel (typically around 617 nm).
-
Collect at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude doublets.
-
Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A reversible, p53-dependent G0/G1 cell cycle arrest induced by ribonucleotide depletion in the absence of detectable DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin | PLOS One [journals.plos.org]
- 5. p21 is necessary for the p53-mediated G1 arrest in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for the Total Synthesis of Benzomalvin A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthetic strategies employed for the total synthesis of Benzomalvin A, a quinazolinobenzodiazepine alkaloid. The methodologies, key experimental protocols, and quantitative data from notable synthetic routes are presented to serve as a comprehensive resource for researchers in natural product synthesis and medicinal chemistry.
Introduction
This compound is a fungal metabolite that, along with its congeners, exhibits interesting biological activities. Its complex, fused heterocyclic structure, featuring a quinazolin-4(3H)-one moiety and a 1,4-benzodiazepin-5-one core, has made it an attractive target for total synthesis. This document outlines two prominent strategies for the synthesis of benzomalvins: the first total synthesis of (-)-Benzomalvin A via an intramolecular aza-Wittig reaction and a more recent approach to racemic Benzomalvin E employing a copper-catalyzed intramolecular C-N arylation.
Synthetic Strategies and Key Reactions
Two primary strategies have been successfully applied to the total synthesis of the Benzomalvin core structure.
-
Intramolecular Aza-Wittig Reaction: The first total synthesis of (-)-Benzomalvin A utilized intramolecular aza-Wittig reactions to efficiently construct both the 6-membered quinazolinone and the 7-membered benzodiazepine (B76468) rings.[1][2][3] This approach provides a high degree of control over the stereochemistry, leading to the enantiomerically pure natural product.[4]
-
Copper-Catalyzed Intramolecular C-N Arylation: A more recent approach for the synthesis of (±)-Benzomalvin E involves a key copper-catalyzed intramolecular C-N arylation of a quinazolinone precursor.[5][6][7] This method leads to the formation of the tetracyclic sclerotigenin (B2827663) analogue, which is a crucial intermediate in the synthesis.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data from the different synthetic approaches to provide a clear comparison.
| Synthesis Target | Key Reaction | Number of Steps (Linear) | Overall Yield | Enantiomeric Excess | Reference |
| (-)-Benzomalvin A | Intramolecular Aza-Wittig Reaction | Not explicitly stated, multi-step | 80% (final step) | > 99.7% | [3][4] |
| (±)-Benzomalvin E | Cu-catalyzed Intramolecular C-N Arylation | 6 | 33% | Racemic | [5][6][7] |
Experimental Protocols
First Total Synthesis of (-)-Benzomalvin A via Intramolecular Aza-Wittig Reaction
This synthesis efficiently constructs the quinazolin-4(3H)-one and 1,4-benzodiazepin-5-one moieties through key intramolecular aza-Wittig reactions.[1][2]
Protocol for the Formation of the Benzodiazepine Ring (Compound 5):
-
Preparation of the Azide (B81097) Precursor (4): The synthesis starts from a suitable N-protected amino acid derivative which is converted to the o-azidobenzoyl derivative.
-
Staudinger Reaction: The azide derivative 4 is treated with tributylphosphine (B147548) (1.1 equivalents) in toluene (B28343) at room temperature for 2.5 hours to form the corresponding iminophosphorane intermediate via the Staudinger reaction.[3]
-
Intramolecular Aza-Wittig Reaction: The reaction mixture is then heated to reflux for 10 hours to induce the intramolecular aza-Wittig reaction, yielding the 7-membered benzodiazepine ring system 5 .[3]
-
Hydrolysis: Without purification, the resulting product 5 is hydrolyzed using a mixture of THF and HCl (40:1) at 50°C for 2.5 hours to afford the amide derivative 6 . The overall yield for these steps starting from the precursor to 4 is 58%.[3]
Protocol for the Quinazolinone Annulation (Final Step):
-
Deprotonation: The amide derivative 6 is treated with potassium hexamethyldisilazide (KHMDS) (1.0 equivalent) in THF at -78°C.
-
Acylation: The resulting lithiated species is then reacted with o-azidobenzoyl chloride at -78°C to yield the imide precursor 7 .[3]
-
Final Aza-Wittig Cyclization: The imide 7 is treated with triphenylphosphine (B44618) to generate the corresponding iminophosphorane. This intermediate undergoes an intramolecular aza-Wittig reaction with the imide carbonyl to afford (-)-Benzomalvin A (1 ) in an 80% overall yield from 6 .[3]
Below is a diagram illustrating the key intramolecular aza-Wittig reaction for the final ring closure.
Caption: Final cyclization to (-)-Benzomalvin A.
Total Synthesis of (±)-Benzomalvin E via Cu-Catalyzed C-N Arylation
This synthetic route provides an efficient way to construct the tetracyclic core of Benzomalvin E.[5][6][7]
Protocol for the Key Intramolecular C-N Arylation:
-
Preparation of the Quinazolinone Precursor (13): The synthesis begins with the preparation of a suitable quinazolinone precursor containing a 2-bromobenzoyl group.
-
Copper-Catalyzed Cyclization: The quinazolinone precursor 13 undergoes an intramolecular C-N bond formation catalyzed by a copper(I) source (e.g., CuI) to form the tetracyclic sclerotigenin analogue 12 .[7]
-
Nucleophilic Addition: The intermediate 12 is then subjected to a nucleophilic addition reaction with benzaldehyde, mediated by a strong base like LiHMDS, to yield (±)-Benzomalvin E.[7]
The overall workflow for the synthesis of (±)-Benzomalvin E is depicted below.
Caption: Synthesis of (±)-Benzomalvin E workflow.
Conclusion
The total synthesis of this compound and its analogues has been achieved through elegant and efficient chemical strategies. The intramolecular aza-Wittig reaction approach provided the first enantioselective synthesis of the natural product, while the copper-catalyzed C-N arylation offers a concise route to the core structure. These methodologies not only provide access to these biologically important molecules for further study but also showcase powerful synthetic tools for the construction of complex heterocyclic systems. The detailed protocols and comparative data presented herein are intended to aid researchers in the design and execution of synthetic routes to this and related classes of natural products.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The first total synthesis of (-)-benzomalvin A via intramolecular Aza-Wittig reactions - Lookchem [lookchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total Synthesis of Racemic Benzomalvin E, a Quinazolinone Isolated from Pencilium sp. FN070315 and Exploration to the Direct Synthesis of (E)-Benzomalvin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying Benzomalvin A Biosynthesis using FAC-MS
Topic: Using Fluorescence-Activated Cell Sorting Mass Spectrometry (FAC-MS) to Study Benzomalvin A Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a fungally derived benzodiazepine (B76468) specialized metabolite that acts as an inhibitor of the substance P receptor NK1.[1] Its biosynthesis is orchestrated by a three-gene nonribosomal peptide synthetase (NRPS) cluster in Aspergillus terreus.[1] Understanding the intricate enzymatic steps in its formation is crucial for potential bioengineering efforts and the discovery of novel therapeutic agents. This application note details the use of Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS) to dissect the this compound biosynthetic pathway. FAC-MS provides a powerful platform for the heterologous expression of large gene clusters and subsequent analysis of metabolite production at the single-cell level, enabling precise gene function annotation.[1]
Core Principles of FAC-MS in this compound Biosynthesis Analysis
The FAC-MS workflow for studying this compound biosynthesis involves several key stages:
-
Fungal Artificial Chromosome (FAC) Library Construction: A library of large DNA fragments from Aspergillus terreus is created in a shuttle vector that can be maintained in both E. coli for genetic manipulation and an expression host like Aspergillus nidulans.[2]
-
Heterologous Expression: The FAC containing the benzomalvin biosynthetic gene cluster is transformed into a suitable fungal host, such as Aspergillus nidulans, for expression.[1]
-
Genetic Manipulation: Specific genes or domains within the biosynthetic gene cluster are deleted or modified using techniques like Red/ET recombineering in E. coli.[1]
-
Fluorescence-Activated Cell Sorting (FACS): Fungal protoplasts or spores expressing the gene cluster are sorted based on specific fluorescent markers, allowing for the isolation of a homogenous population of cells.
-
Mass Spectrometry (MS) Analysis: The sorted cell populations are analyzed by high-resolution mass spectrometry to detect and quantify the production of this compound and its biosynthetic intermediates.[1]
Data Presentation: Quantitative Analysis of this compound and Precursors
The relative abundances of this compound/D, its macrocyclic precursor, and the linear tripeptide precursor were determined by LC-MS in strains expressing the wild-type benzomalvin gene cluster (AtFAC9J20) and strains with deletions in the benY-C (AtFAC9J20-ΔbenY-C) and benZ-C2 (AtFAC9J20-ΔbenZ-C2) domains. The data, adapted from Clevenger et al. (2018), is summarized below.[1]
| Metabolite | AtFAC9J20 (Wild-Type) Relative Abundance | AtFAC9J20-ΔbenY-C Relative Abundance | AtFAC9J20-ΔbenZ-C2 Relative Abundance |
| This compound/D | 1.00 ± 0.15 | 0.25 ± 0.05 | Not Detected |
| Macrocyclic Precursor | 0.80 ± 0.12 | 0.15 ± 0.03 | Not Detected |
| Linear Tripeptide Precursor | 0.10 ± 0.02 | 0.05 ± 0.01 | Not Detected |
Experimental Protocols
Protocol 1: Fungal Artificial Chromosome (FAC) Construction for this compound Gene Cluster Expression
This protocol outlines the general steps for constructing a Fungal Artificial Chromosome containing the benzomalvin biosynthetic gene cluster.
Materials:
-
Aspergillus terreus (ATCC 20542) genomic DNA
-
pSMART BAC vector
-
AMA1 DNA fragment
-
Restriction enzymes and T4 DNA ligase
-
E. coli competent cells (e.g., DH10B)
-
Appropriate antibiotics for selection
Methodology:
-
Vector Modification: Modify the pSMART BAC vector to include the AMA1 autonomously replicating sequence, creating a shuttle vector capable of replication in both E. coli and Aspergillus.[2]
-
Genomic DNA Preparation: Isolate high-molecular-weight genomic DNA from Aspergillus terreus.
-
Library Construction: Perform random shearing of the genomic DNA and ligate fragments of the desired size range (e.g., 80-120 kb) into the prepared shuttle vector.
-
Transformation into E. coli: Transform the ligation mixture into electrocompetent E. coli cells and select for colonies containing the FAC library on appropriate antibiotic-containing medium.
-
Screening for the Benzomalvin Gene Cluster: Screen the FAC library using PCR with primers specific for the benX, benY, and benZ genes to identify clones containing the complete benzomalvin biosynthetic gene cluster.
Protocol 2: Gene/Domain Deletion in the Benzomalvin Biosynthetic Gene Cluster
This protocol describes the deletion of a specific domain within the benzomalvin gene cluster using Red/ET recombineering.
Materials:
-
E. coli strain SW102 containing the target FAC
-
PCR primers with homology arms flanking the target domain
-
Kanamycin (B1662678) resistance cassette
-
Arabinose for induction of recombinase activity
Methodology:
-
Prepare Electrocompetent Cells: Grow the E. coli strain harboring the benzomalvin FAC and induce the expression of the Red/ET recombination proteins with arabinose. Prepare electrocompetent cells from this culture.[1]
-
Generate Targeting Cassette: Amplify a selection marker (e.g., kanamycin resistance) using PCR primers that have 50 bp extensions homologous to the regions flanking the domain to be deleted (e.g., benY-C).[1]
-
Electroporation: Electroporate the purified PCR product into the prepared electrocompetent cells.
-
Selection and Verification: Plate the transformed cells on a medium containing the appropriate antibiotic to select for successful recombinants. Verify the correct deletion by PCR and restriction digestion analysis of the modified FAC DNA.[1]
Protocol 3: Fungal Transformation and Culture
Materials:
-
Aspergillus nidulans protoplasts
-
Modified FAC DNA
-
Protoplast transformation buffer
-
Appropriate selection medium (e.g., containing pyrithiamine (B133093) for ptrA selection)
-
Minimal medium for fungal culture
Methodology:
-
Protoplast Preparation: Prepare protoplasts from a suitable Aspergillus nidulans recipient strain.
-
Transformation: Transform the purified FAC DNA (both wild-type and deletion constructs) into the A. nidulans protoplasts using a standard polyethylene (B3416737) glycol (PEG)-mediated method.
-
Selection: Plate the transformed protoplasts on a selective medium to isolate successful transformants.
-
Cultivation for Metabolite Analysis: Inoculate the confirmed transformants into a suitable liquid or solid minimal medium and incubate for a period sufficient for secondary metabolite production (e.g., 5-7 days).
Protocol 4: FAC-MS Analysis of this compound Production
Materials:
-
Fungal cultures
-
Enzymes for protoplast formation (e.g., lysing enzymes from Trichoderma harzianum)
-
Fluorescent stain (optional, if a fluorescent reporter is not integrated into the FAC)
-
FACS instrument
-
Solvents for metabolite extraction (e.g., ethyl acetate, methanol)
-
LC-MS/MS system
Methodology:
-
Sample Preparation: Harvest fungal mycelia and generate protoplasts by enzymatic digestion.
-
Fluorescence Labeling (if necessary): If no fluorescent reporter is used, label the protoplasts with a suitable fluorescent dye.
-
FACS: Sort the fluorescently labeled protoplasts using a FACS instrument to collect a pure population of cells expressing the benzomalvin gene cluster.
-
Metabolite Extraction: Extract the metabolites from the sorted cells using an appropriate organic solvent. Dry the extract and resuspend it in a solvent compatible with LC-MS analysis.[1]
-
LC-MS/MS Analysis: Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Column: Phenomenex Luna C-18(2) reverse phase column (2 mm × 150 mm, 3 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: 2% B to 70% B over 35 minutes, then to 98% B.[1]
-
Flow Rate: 200 µL/min.[1]
-
Mass Spectrometer: Q-Exactive mass spectrometer in positive ion mode.[1]
-
Scan Range: m/z 150–2000.[1]
-
Data Analysis: Integrate the peak areas for this compound (and its isomers) and biosynthetic intermediates. Normalize the peak areas to the total ion current for relative quantification.[1]
-
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for FAC-MS analysis.
References
Application of Benzomalvin A in Neuroinflammation Research: An Uncharted Territory
Despite a comprehensive review of available scientific literature, there is currently no direct evidence to support the application of Benzomalvin A in the field of neuroinflammation research, specifically as an inhibitor of the cGAS-STING pathway. While the cGAS-STING pathway is a well-established and critical mediator of innate immunity and its dysregulation is implicated in various inflammatory and autoimmune diseases, including neuroinflammatory conditions, this compound has not been identified as a modulator of this pathway in published studies.
Our extensive search of scientific databases and research articles reveals that the biological activities of this compound and its derivatives have been primarily investigated in two other distinct areas:
-
Anticancer Activity: Several studies have explored the cytotoxic effects of this compound and its related compounds against various cancer cell lines. This research suggests that these molecules may hold potential as novel therapeutic agents in oncology.[1][2][3]
-
Substance P Inhibition: this compound has been identified as an inhibitor of Substance P, a neuropeptide involved in pain transmission and neurogenic inflammation.[4][5][6] This suggests a potential role in pain management and related neurological conditions, but this is mechanistically distinct from the cGAS-STING mediated neuroinflammation central to the user's query.
The core requirements of the user's request—to provide detailed application notes, experimental protocols, quantitative data, and signaling pathway diagrams for this compound in neuroinflammation research—cannot be fulfilled due to the absence of foundational research in this specific area. The creation of such detailed documentation would be speculative and lack the necessary empirical evidence from peer-reviewed scientific literature.
The cGAS-STING Pathway: A Valid Target in Neuroinflammation
While this compound does not appear to be a relevant compound, it is important to note that the cGAS-STING pathway itself is a highly active area of investigation in neuroinflammation. Activation of this pathway by cytosolic DNA, a damage-associated molecular pattern (DAMP), can trigger the production of type I interferons and other pro-inflammatory cytokines, contributing to the pathology of various neurodegenerative diseases. Therefore, the development of inhibitors for cGAS or STING is a promising therapeutic strategy.
Future Directions and a Note for Researchers
For researchers, scientists, and drug development professionals interested in targeting neuroinflammation, the exploration of novel small molecules that inhibit the cGAS-STING pathway remains a critical endeavor. Should future research establish a link between this compound, or any of its derivatives, and the modulation of neuroinflammatory processes, it would represent a significant and novel finding.
At present, any researcher considering the use of this compound in neuroinflammation studies would be venturing into uncharted territory. Foundational in vitro and in vivo studies would be required to first establish any potential activity and mechanism of action before detailed application protocols could be developed.
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. bioaustralis.com [bioaustralis.com]
Application Notes and Protocols: Benzomalvin A as a Potential Anticancer Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzomalvin A, a fungal secondary metabolite belonging to the benzodiazepine (B76468) alkaloid class, has emerged as a promising candidate for anticancer drug development.[1] Isolated from Penicillium species, this compound and its derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines.[1][2] This document provides a comprehensive overview of the current understanding of this compound's anticancer properties, its mechanism of action, and detailed protocols for its evaluation.
Mechanism of Action
This compound exerts its anticancer effects primarily through the induction of apoptosis in a p53-dependent manner.[1][2] Treatment of cancer cells with this compound leads to cell cycle arrest at the G0/G1 phase, followed by the activation of the apoptotic cascade.[1][2] Key molecular events include the upregulation of the tumor suppressor protein p53 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][2]
Figure 1: Proposed p53-dependent apoptotic signaling pathway of this compound.
Data Presentation
In Vitro Cytotoxicity of Benzomalvin Derivatives
The cytotoxic activity of this compound and its derivatives has been evaluated against various cancer cell lines, with the most pronounced effects observed in the HCT116 human colon carcinoma cell line.[1] The half-maximal inhibitory concentration (IC50) values for five purified benzomalvin derivatives (A-E) against HCT116 cells after 72 hours of treatment are summarized in the table below.
| Compound | IC50 (µg/mL) against HCT116 Cells |
| This compound | 0.64 |
| Benzomalvin B | 1.88 |
| Benzomalvin C | 0.29 |
| Benzomalvin D | 1.16 |
| Benzomalvin E | 1.07 |
| Data sourced from[1] |
Experimental Protocols
The following are detailed protocols for the evaluation of this compound's anticancer activity.
Figure 2: Experimental workflow for evaluating the anticancer potential of this compound.
Protocol 1: In Vitro Cytotoxicity - MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human cancer cell lines (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Analysis - Flow Cytometry with Annexin V/PI Staining
This protocol describes the quantification of apoptotic cells upon treatment with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Human cancer cell lines (e.g., HCT116)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells/well in 6-well plates and incubate for 24 hours. Treat the cells with this compound at the desired concentrations for 24, 48, or 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.
Protocol 3: Mechanism of Action - Western Blot Analysis for p53 and PARP
This protocol details the detection of p53 and cleaved PARP protein levels by Western blotting to elucidate the apoptotic pathway induced by this compound.
Materials:
-
Human cancer cell lines (e.g., HCT116)
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Seed and treat cells as described in Protocol 2. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 (1:1000), PARP (1:1000), and β-actin (1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
Protocol 4: Representative In Vivo Efficacy Study - Human Tumor Xenograft Model
Disclaimer: To date, no specific in vivo studies for this compound have been published. The following protocol is a representative example based on standard practices for evaluating novel anticancer agents in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
HCT116 cancer cells
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Calipers
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of 5 x 10⁶ HCT116 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses daily or on a specified schedule. The control group should receive the vehicle solution.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size, or if signs of toxicity are observed, in accordance with institutional animal care and use guidelines.
-
Data Analysis: Analyze the tumor growth inhibition, body weight changes, and any observed toxicities.
Conclusion
This compound demonstrates significant potential as an anticancer therapeutic agent, particularly for colorectal cancer. Its mechanism of action, involving p53-dependent apoptosis, provides a strong rationale for its further development. The protocols provided herein offer a framework for researchers to investigate and validate the anticancer properties of this compound and its derivatives, with the ultimate goal of translating these promising preclinical findings into clinical applications. Further in vivo studies are crucial to establish the efficacy and safety profile of this compound in a whole-animal system.
References
Troubleshooting & Optimization
Navigating the Intricacies of Benzomalvin A Core Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of the Benzomalvin A core, a complex quinazolinobenzodiazepine alkaloid, presents a formidable challenge for synthetic chemists. Its unique fused heterocyclic structure demands precise control overmultiple stereocenters and intricate ring-forming reactions. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of this important pharmacophore.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the this compound core?
A1: Two main strategies have been prominently reported for the total synthesis of the this compound core: a biomimetic approach using an intramolecular aza-Wittig reaction and a rapid microwave-assisted domino reaction. The aza-Wittig approach focuses on the sequential construction of the seven-membered diazepinone ring followed by the quinazolinone ring system.[1][2][3] The microwave-assisted method offers a more convergent route, assembling the core in fewer steps.
Q2: What are the key precursors for the synthesis?
A2: The synthesis typically starts from readily available chiral amino acid derivatives, such as L-phenylalanine, and anthranilic acid derivatives. For the intramolecular aza-Wittig route, an N-acylated amino acid with a pendant o-azidobenzoyl group is a crucial intermediate. The microwave-assisted synthesis often employs a suitably substituted anthranilamide and a benzodiazepinedione precursor.
Q3: Are there any known issues with stereocontrol during the synthesis?
A3: Yes, maintaining stereochemical integrity is a critical challenge. In the aza-Wittig based synthesis of (-)-Benzomalvin A, a slight racemization was observed during the final N-methylation step.[1] Careful selection of reagents and reaction conditions is crucial to minimize epimerization, especially when introducing the final structural elements.
Troubleshooting Guides
Intramolecular Aza-Wittig Reaction for Seven-Membered Ring Formation
The formation of the 1,4-benzodiazepin-5-one ring via an intramolecular aza-Wittig reaction is a cornerstone of one of the established synthetic routes. However, researchers may encounter challenges with this key step.
Problem: Low or no yield of the cyclized product.
| Potential Cause | Troubleshooting Recommendation |
| Sluggish reaction of N-unsubstituted precursors | For precursors lacking a substituent on the amide nitrogen, the reaction can be slow and may require elevated temperatures to proceed to completion. Consider increasing the reaction temperature and monitoring the reaction progress carefully over an extended period. |
| Inefficient iminophosphorane formation | The initial Staudinger reaction to form the iminophosphorane is critical. Ensure the phosphine (B1218219) reagent (e.g., tributylphosphine (B147548) or triphenylphosphine) is of high purity and added under anhydrous conditions. |
| Steric hindrance | Bulky substituents on the amino acid precursor may hinder the intramolecular cyclization. If possible, consider a synthetic route that introduces bulky groups after the formation of the diazepinone ring. |
| Incorrect solvent | The choice of solvent can significantly impact the reaction. Toluene (B28343) is commonly used for the intramolecular aza-Wittig reaction and heating is often required. |
Problem: Formation of side products.
| Potential Cause | Troubleshooting Recommendation |
| Intermolecular reactions | At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction under high-dilution conditions can favor the formation of the monomeric cyclized product. |
| Hydrolysis of the iminophosphorane | The iminophosphorane intermediate can be sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Microwave-Assisted Domino Reaction
The two-step, microwave-assisted synthesis of the this compound core offers a rapid alternative but comes with its own set of potential difficulties.
Problem: Low overall yield (reported as 16% for racemic this compound).[4]
| Potential Cause | Troubleshooting Recommendation |
| Inefficient domino cyclization | The success of this one-pot reaction depends on the smooth cascade of several transformations. Precise control over microwave power, temperature, and reaction time is crucial. Optimize these parameters in small-scale experiments. |
| Decomposition of starting materials or product | High temperatures achieved during microwave heating can sometimes lead to degradation. Use a microwave reactor with accurate temperature monitoring and control. Consider using a lower temperature for a longer duration. |
| Solvent choice | Microwave absorption is highly dependent on the dielectric properties of the solvent. Ensure the chosen solvent is suitable for microwave heating and is compatible with the reaction chemistry. Polar solvents are generally more efficient at absorbing microwave energy. |
Problem: Difficulty in reaction monitoring and scalability.
| Potential Cause | Troubleshooting Recommendation |
| Sealed vessel reactions | Monitoring the progress of microwave reactions in sealed vessels can be challenging. If possible, perform small-scale trial reactions at different time points to establish the optimal reaction time. |
| Uneven heating in larger scale reactions | The penetration depth of microwaves can be limited, leading to uneven heating in larger reaction volumes. For scaling up, consider using a specialized multimode microwave reactor designed for larger volumes or a continuous flow setup. |
| Purification challenges | The crude product from a one-pot reaction may contain multiple byproducts. Develop a robust purification strategy, which may involve a combination of chromatography techniques. |
Quantitative Data Summary
The following table summarizes the reported yields for key stages in the synthesis of the this compound core and related precursors.
| Synthetic Route | Step | Product | Reported Yield | Reference |
| Intramolecular Aza-Wittig | Final two steps from amide precursor 6 | (-)-Benzomalvin A | 80% | [1] |
| Microwave-Assisted | Two-step total synthesis | (±)-Benzomalvin A | 16% (overall) | [4] |
| Three-Pot Methodology | Multi-step synthesis | N-demethylthis compound | 54% (overall) |
Experimental Protocols
Key Experiment: Intramolecular Aza-Wittig Cyclization for (-)-Benzomalvin A[1]
Formation of the 1,4-Benzodiazepin-5-one Intermediate (5):
The azide (B81097) derivative 4 is subjected to a Staudinger reaction with tributylphosphine at room temperature for 2.5 hours to form the corresponding iminophosphorane intermediate. This is followed by heating in toluene to induce the intramolecular aza-Wittig reaction, yielding the seven-membered ring compound 5 .
Formation of (-)-Benzomalvin A (1) from Amide (6):
The amide derivative 6 is lithiated with KHMDS (1.0 equivalent) and then treated with o-azidobenzoyl chloride at -78 °C in THF to afford the imide derivative 7 . This precursor is then treated with triphenylphosphine (B44618) to generate the corresponding iminophosphorane, which undergoes intramolecular aza-Wittig cyclization with the imide carbonyl to afford (-)-Benzomalvin A in an 80% overall yield from 6 .
Visualizing the Synthetic Pathways
To aid in understanding the complex transformations involved in the synthesis of the this compound core, the following diagrams illustrate the key reaction pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The first total synthesis of (-)-benzomalvin A via intramolecular Aza-Wittig reactions - Lookchem [lookchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Microwave-assisted concise total syntheses of quinazolinobenzodiazepine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Maximizing Benzomalvin A Yield from Penicillium Fermentation
Welcome to the technical support center for the enhanced production of Benzomalvin A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the fermentation of Penicillium species for higher yields of this valuable secondary metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which Penicillium species are known to produce it?
A1: this compound is a benzodiazepine (B76468), a fungally derived specialized metabolite that acts as an inhibitor of the substance P receptor NK1.[1] It is biosynthesized by a three-gene nonribosomal peptide synthetase cluster.[1] Penicillium spathulatum is a known producer of this compound and D.
Q2: What are the key stages in the biosynthesis of this compound?
A2: The biosynthesis of this compound is a complex process involving nonribosomal peptide synthetases (NRPS). It proceeds through the formation of a linear tripeptide intermediate, which is then cyclized to form an 11-member macrocycle. This macrocycle is predicted to undergo a non-enzymatic transannulation reaction to form the final benzodiazepine product, this compound/D.[1]
Q3: What are the general fermentation parameters that influence the yield of secondary metabolites in Penicillium?
A3: The production of secondary metabolites in Penicillium is significantly influenced by several environmental and nutritional factors. Key parameters to control include media composition (carbon and nitrogen sources), pH, temperature, aeration, and agitation.[2][3] Penicillin production, a well-studied secondary metabolite from Penicillium, is known to occur preferentially under nutrient stress and low growth rate conditions.[4]
Troubleshooting Guide
Problem 1: Low or no yield of this compound despite visible fungal growth.
This is a common issue where the primary metabolism (growth) is favored over the secondary metabolism (this compound production).
| Possible Cause | Troubleshooting Step |
| Suboptimal Media Composition | The choice and concentration of carbon and nitrogen sources are critical. High levels of easily metabolizable sugars like glucose can repress secondary metabolite production.[2] Solution: Experiment with slowly assimilated carbon sources like lactose.[2] Optimize the carbon-to-nitrogen ratio. A summary of commonly used media components for Penicillium is provided in Table 1. |
| Incorrect pH | The pH of the culture medium plays a key role in secondary metabolite synthesis.[5] Solution: Monitor and control the pH of the fermentation broth throughout the process. The optimal pH for secondary metabolite production in Penicillium species is often between 6.0 and 6.5.[5] |
| Inappropriate Temperature | Temperature affects both fungal growth and enzyme activity related to secondary metabolism. Solution: The optimal temperature for secondary metabolite production in many Penicillium species is around 25°C.[5] Conduct temperature optimization experiments ranging from 20°C to 30°C. |
| Poor Aeration/Agitation | Insufficient oxygen can limit the production of secondary metabolites, while excessive shear stress from high agitation can damage the mycelia.[6] Solution: Optimize aeration and agitation rates. For lab-scale fermenters, start with an aeration rate of 1.0 to 1.5 volumes of air per volume of medium per minute (vvm) and an agitation speed of 250 rpm.[7][8] |
Problem 2: Inconsistent this compound yields between fermentation batches.
Inconsistent yields often point to variability in inoculum preparation or subtle changes in fermentation conditions.
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum | The age and concentration of the spore suspension can significantly impact fermentation performance. Solution: Standardize your inoculum preparation protocol. Use a consistent spore concentration, for example, 1 x 10^5 spores/mL, for inoculation.[9] |
| Variability in Raw Materials | Natural components in the media, such as yeast extract or peptone, can vary between batches. Solution: Use high-quality, consistent sources for all media components. If possible, test new batches of media components before use in large-scale fermentations. |
| pH Drift | Metabolic activity can cause the pH of the medium to change over time, affecting product stability and biosynthesis. Solution: Implement automated pH control or use a well-buffered medium to maintain the optimal pH range throughout the fermentation. |
Data Presentation
Table 1: General Composition of Culture Media for Penicillium sp. Secondary Metabolite Production
This table provides a starting point for developing a suitable fermentation medium for this compound production, based on media used for other Penicillium secondary metabolites.[9]
| Component | Type | Concentration Range (g/L) | Function |
| Carbon Source | Glucose, Sucrose, Maltose, Glycerol, Lactose | 20 - 50 | Primary energy source for fungal growth and metabolism.[9] |
| Nitrogen Source | Peptone, Yeast Extract, Ammonium Sulfate | 5 - 20 | Essential for the synthesis of proteins and nucleic acids.[9] |
| Minerals | KH2PO4, MgSO4·7H2O, FeSO4·7H2O | 0.5 - 2 | Important co-factors for enzymatic activity.[9] |
| Precursor (Optional) | Phenylacetic Acid (for Penicillin) | 0.25 - 0.5 | Direct precursor for specific secondary metabolites. The direct precursor for this compound is anthranilic acid. |
| Agar (for solid media) | - | 15 - 20 | Used for strain maintenance and inoculum preparation.[9] |
Table 2: General Fermentation Parameters for Penicillium sp.
This table summarizes the typical ranges for key fermentation parameters that should be optimized for this compound production.
| Parameter | Typical Range | Notes |
| Temperature | 25-28 °C | Optimal temperature can be strain-specific.[3] |
| pH | 6.0 - 7.0 | pH can be allowed to drift or be controlled. |
| Agitation | 150-250 rpm | Higher speeds can lead to shear stress.[3] |
| Aeration | 1.0 - 2.0 vvm | Crucial for supplying dissolved oxygen.[7] |
| Incubation Time | 7 - 14 days | Secondary metabolite production often occurs in the stationary phase.[3] |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Media Components
This protocol is a classical method to screen for the optimal concentration of individual media components.[2]
-
Prepare a series of flasks with the basal fermentation medium.
-
Vary the concentration of one component (e.g., glucose) across a defined range in different flasks, while keeping all other components constant.
-
Inoculate all flasks with a standardized spore suspension of the Penicillium strain.
-
Incubate the flasks under standard fermentation conditions (e.g., 25°C, 200 rpm) for the predetermined fermentation duration.
-
Harvest the fermentation broth at the end of the incubation period.
-
Extract and quantify the this compound yield from each flask using a validated analytical method (e.g., HPLC).
-
Plot the yield against the concentration of the varied component to determine the optimal concentration.
-
Repeat steps 2-7 for each media component you wish to optimize.
Protocol 2: Extraction and Quantification of this compound
This protocol outlines a general procedure for extracting this compound from the fermentation broth and quantifying it using High-Performance Liquid Chromatography (HPLC).
-
Separation of Biomass: After fermentation, separate the fungal mycelium from the culture broth by filtration or centrifugation.[9]
-
Supernatant Extraction:
-
Acidify the supernatant to approximately pH 3 with a suitable acid (e.g., HCl).
-
Extract the acidified supernatant three times with an equal volume of ethyl acetate (B1210297) in a separatory funnel.[9]
-
Combine the organic layers.
-
-
Mycelial Extraction:
-
Dry the collected mycelium.
-
Extract the dried mycelium three times with a suitable organic solvent like ethyl acetate or methanol.[9]
-
Combine the solvent extracts.
-
-
Concentration: Evaporate the solvent from the combined supernatant and mycelial extracts under reduced pressure to obtain the crude extract.[9]
-
Purification (Optional): Subject the crude extract to column chromatography on silica (B1680970) gel for further purification if necessary.[9]
-
Quantification by HPLC:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a common mobile phase for analyzing secondary metabolites.
-
Column: A C18 reverse-phase column is typically used.
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of a this compound standard.
-
Standard Curve: Prepare a standard curve using a purified this compound standard of known concentrations to quantify the amount in your samples.
-
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Workflow for fermentation optimization.
Caption: Troubleshooting logic for low yield.
References
- 1. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Omics Approaches Applied to Penicillium chrysogenum and Penicillin Production: Revealing the Secrets of Improved Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. The effect of agitation on the morphology and penicillin production of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Benzomalvin A Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the culture conditions for producing Benzomalvin A from Penicillium species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganisms produce it?
This compound is a benzodiazepine (B76468), a type of secondary metabolite, known for its activity as a substance P inhibitor.[1] It is naturally produced by certain species of filamentous fungi, particularly from the genus Penicillium, such as Penicillium spathulatum.[2][3][4]
Q2: What is the general biosynthetic pathway for this compound?
This compound is synthesized via a nonribosomal peptide synthetase (NRPS) pathway.[4][5] This involves a multi-enzyme complex encoded by a biosynthetic gene cluster (BGC). The synthesis proceeds through the formation of a linear tripeptide intermediate, which is then cyclized to form the characteristic benzodiazepine structure.[5]
Q3: What are the key factors influencing the production of this compound?
The production of this compound, like many fungal secondary metabolites, is highly dependent on the specific culture conditions. Key parameters that can be optimized include:
-
Media Composition: The type and concentration of carbon and nitrogen sources are critical.
-
pH: The pH of the culture medium can affect both fungal growth and enzyme activity.
-
Temperature: Temperature influences the rate of fungal growth and secondary metabolite production.
-
Aeration and Agitation: Adequate oxygen supply is crucial for the growth of aerobic fungi like Penicillium.
-
Fermentation Time: The production of secondary metabolites is often growth-phase dependent, typically occurring during the stationary phase.[6]
Troubleshooting Guide
This guide addresses common issues encountered during this compound production experiments.
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Suboptimal Media Composition | The carbon-to-nitrogen ratio is crucial. Experiment with different carbon sources (e.g., mannitol, glucose, sucrose) and nitrogen sources (e.g., arginine, yeast extract, peptone). Complex carbon sources like wheat bran have been shown to support the growth of Penicillium sp.[2][7] |
| Incorrect Fermentation Time | Secondary metabolite production is often maximal during the stationary phase of fungal growth.[6] Perform a time-course experiment to determine the optimal harvest time (e.g., sampling every 24 hours from day 3 to day 7). |
| Inappropriate pH | The pH of the medium can drift during fermentation. Monitor the pH throughout the culture period and consider using a buffered medium or a pH-controlled fermenter to maintain the optimal pH range. |
| Poor Aeration | Insufficient oxygen can limit both growth and secondary metabolite production. Increase the agitation speed or use baffled flasks to improve oxygen transfer in shake flask cultures. In a bioreactor, increase the aeration rate. |
| Strain Degeneration | Repeated subculturing of the Penicillium strain can lead to a decrease in productivity. It is advisable to go back to a cryopreserved stock culture. |
Problem 2: Poor Growth of the Penicillium Strain
| Possible Cause | Suggested Solution |
| Inadequate Inoculum | Ensure that the inoculum is viable and at the correct concentration. Prepare a fresh spore suspension or a pre-culture in a suitable seed medium. |
| Unfavorable Temperature | While a temperature of 27°C has been reported for this compound production, the optimal temperature for growth may differ.[8] Test a range of temperatures (e.g., 22°C to 30°C) to find the optimum for your specific strain. |
| Nutrient Limitation | The basal medium may be lacking essential nutrients. Ensure the presence of trace elements, which are often crucial for fungal growth and enzyme function. |
Problem 3: Difficulty in Extracting this compound
| Possible Cause | Suggested Solution |
| Inefficient Cell Lysis | This compound is an intracellular or cell-associated product. Ensure efficient extraction from the mycelium by resuspending the harvested cells in water before extracting with an organic solvent like ethyl acetate (B1210297).[8] |
| Incorrect Solvent Polarity | Ethyl acetate is a commonly used solvent for extracting this compound.[8][9] If yields are low, you could explore other solvents of similar polarity. |
| Degradation of the Compound | Benzomalvins may be sensitive to pH or temperature extremes during extraction. Perform the extraction at room temperature and avoid strong acids or bases. |
Problem 4: Issues with Analytical Detection (HPLC/LC-MS)
| Possible Cause | Suggested Solution |
| Low Concentration in the Extract | Concentrate the crude extract before analysis. Ensure that the final concentration of the extract is suitable for detection. |
| Suboptimal Chromatographic Conditions | Optimize the HPLC or LC-MS method. A C18 column with a gradient of water and acetonitrile (B52724) containing 0.1% formic acid has been shown to be effective for separating Benzomalvins.[5] UV detection at 220 nm can also be used.[8] |
| Matrix Effects in LC-MS | Co-eluting compounds from the crude extract can suppress the ionization of this compound. Dilute the extract or use a solid-phase extraction (SPE) clean-up step to remove interfering substances. |
Experimental Protocols
Protocol 1: Submerged Fermentation of Penicillium sp. for this compound Production
This protocol is based on previously reported successful culture conditions.[8]
-
Inoculum Preparation:
-
Grow the Penicillium sp. strain on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until sporulation is observed.
-
Harvest the spores by adding sterile saline solution with 0.05% Tween 80 to the plate and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer and adjust to approximately 1 x 10^7 spores/mL.
-
-
Seed Culture:
-
Inoculate 50 mL of a seed medium (e.g., Potato Dextrose Broth) in a 250 mL Erlenmeyer flask with the spore suspension to a final concentration of 1 x 10^5 spores/mL.
-
Incubate at 27°C on a rotary shaker at 220 rpm for 2 days.
-
-
Production Culture:
-
Prepare the production medium with the following composition (per liter):
-
Mannitol: 40 g
-
L-Arginine: 5 g
-
KH₂PO₄: 0.5 g
-
MgSO₄·7H₂O: 2 g
-
Yeast Extract: 0.5 g
-
Trace Element Solution: 1 mL (containing FeSO₄·7H₂O 0.1%, MnCl₂·4H₂O 0.1%, ZnSO₄·7H₂O 0.1%, CuSO₄·5H₂O 0.1%, CoCl₂·2H₂O 0.1%)
-
-
Inoculate 100 mL of the production medium in a 500 mL baffled Erlenmeyer flask with 2% (v/v) of the seed culture.
-
Incubate at 27°C on a rotary shaker at 220 rpm for 4-5 days.
-
Protocol 2: Extraction and Quantification of this compound
-
Extraction:
-
Harvest the culture broth by centrifugation at 3,500 rpm for 30 minutes.[8]
-
Discard the supernatant. Resuspend the cell pellet in distilled water.
-
Extract the cell suspension with an equal volume of ethyl acetate by shaking for 15 minutes.[8]
-
Repeat the extraction three times.
-
Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure.
-
-
Quantification by HPLC-UV:
-
Reconstitute the dried extract in a known volume of methanol.
-
Analyze by HPLC using a C18 column.
-
Use a mobile phase gradient of acetonitrile and water.
-
Detect this compound by UV absorbance at 220 nm.[8]
-
Quantify by comparing the peak area to a standard curve of purified this compound.
-
-
Analysis by LC-MS:
-
For structural confirmation and sensitive detection, use an LC-MS system.
-
A suitable method involves a C18 column with a gradient of acetonitrile and water, both containing 0.1% formic acid, coupled to a mass spectrometer.[5]
-
Data Presentation
Table 1: Reported Production Medium for this compound [8]
| Component | Concentration (g/L) |
| Mannitol | 40.0 |
| L-Arginine | 5.0 |
| KH₂PO₄ | 0.5 |
| MgSO₄·7H₂O | 2.0 |
| Yeast Extract | 0.5 |
| Trace Element Solution | 1.0 mL/L |
Table 2: Example of Experimental Design for Optimizing Carbon Source
| Carbon Source (40 g/L) | Expected Relative Yield of this compound (Hypothetical) |
| Mannitol | +++ |
| Glucose | ++ |
| Sucrose | ++ |
| Glycerol | + |
| Lactose | +/- |
Note: This table is illustrative. The optimal carbon source should be determined experimentally.
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis [mdpi.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Optimization of penicillin G production by Penicillium chrysogenum | Semantic Scholar [semanticscholar.org]
- 4. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological characterization of secondary metabolite producing Penicillium cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. Physiological characterization of secondary metabolite producing Penicillium cell factories [research.chalmers.se]
- 8. A benzoate-activated promoter from Aspergillus niger and regulation of its activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Benzomalvin A Extraction
Welcome to the technical support center for Benzomalvin A extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of this compound from fungal cultures, primarily Penicillium species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to extract?
This compound is a benzodiazepine (B76468) alkaloid, a secondary metabolite produced by certain species of Penicillium.[1][2] Extraction can be challenging due to its complex structure, potential for degradation, and the inherent variability in its production by the fungus. Optimizing both the fungal fermentation and the subsequent extraction process is crucial for achieving a high yield.
Q2: My this compound yield is consistently low. What are the potential upstream causes during fermentation?
Low yield often originates from suboptimal fermentation conditions. Key factors influencing the production of fungal secondary metabolites like this compound include:
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Incorrect Fermentation pH: The pH of the culture medium significantly impacts fungal growth and metabolite synthesis. It is critical to monitor and maintain the optimal pH throughout the fermentation process.
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Suboptimal Fermentation Temperature: Fungi have a specific temperature range for optimal growth and secondary metabolite production. Deviating from this temperature can lead to reduced yields.
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Insufficient Aeration: Many fungal fermentations are aerobic. Inadequate oxygen supply can be a limiting factor for both fungal growth and the production of secondary metabolites.[3]
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Culture Medium Composition: The carbon and nitrogen sources in the culture medium are critical. Experimenting with different nutrient sources can significantly impact yield.[4]
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Strain Degeneration: Fungal strains can lose their high-producing capabilities after repeated subculturing. It is advisable to use a fresh culture from a cryopreserved stock for inoculation.[3]
Troubleshooting Guide: Overcoming Low Yield
This guide provides solutions to common problems encountered during the extraction and purification of this compound.
Issue 1: Low Yield After Initial Solvent Extraction
Question: My initial crude extract shows a low concentration of this compound. What can I do to improve the extraction efficiency?
Answer: The choice of solvent and extraction parameters are critical for maximizing the recovery of this compound from the fungal biomass or culture broth.
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Solvent Selection: this compound is typically extracted using organic solvents. Ethyl acetate (B1210297) is a commonly used solvent for fungal metabolites.[3] However, the polarity of the solvent is key. Consider performing sequential extractions with solvents of increasing polarity to optimize recovery.
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pH of the Extraction Solvent: The stability and solubility of this compound may be pH-dependent. While specific data for this compound is limited, related compounds often show maximum stability in a pH range of 4-7.[3] It is advisable to maintain the pH within a stable range during extraction.
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Solid-Liquid Ratio: The ratio of the solvent to the fungal material can impact extraction efficiency. A higher solvent-to-solid ratio can lead to a better yield, but there is an optimal point beyond which the yield may not significantly increase.[5][6]
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Extraction Time and Temperature: Prolonged extraction times at high temperatures can lead to the degradation of the target compound.[5] Shorter extraction times with more efficient methods like ultrasound or microwave-assisted extraction are often preferable.
Issue 2: Significant Loss of this compound During Purification
Question: I have a good concentration of this compound in my crude extract, but the yield drops significantly after purification. What are the likely causes?
Answer: Loss during purification is a common issue and can be attributed to several factors.
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Degradation on Silica (B1680970) Gel: this compound may be sensitive to the acidic nature of standard silica gel used in column chromatography. Consider using neutral or deactivated silica gel, or alternative stationary phases like C18 reversed-phase silica.
-
Co-elution with Impurities: If impurities have similar physicochemical properties to this compound, it can be difficult to separate them without losing the target compound. Optimizing the mobile phase composition is crucial. A gradient elution from a non-polar to a more polar solvent system can improve separation.
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Instability in Solvents: this compound might be unstable in certain solvents over long periods. It is advisable to minimize the time the compound spends in solution and to evaporate solvents at low temperatures under reduced pressure.
Advanced Extraction Protocols
To improve extraction efficiency and reduce the risk of degradation, consider using advanced extraction techniques.
Ultrasound-Assisted Extraction (UAE)
UAE uses sound waves to create cavitation bubbles in the solvent, which enhances cell wall disruption and mass transfer.[7]
Detailed Protocol:
-
Sample Preparation: If extracting from mycelia, lyophilize (freeze-dry) and grind it into a fine powder.
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Solvent Selection: An 80% methanol-water mixture is often effective for extracting fungal metabolites.[8]
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Extraction Parameters:
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Solid-to-Liquid Ratio: Start with a ratio of 1:30 (g/mL).
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Temperature: Maintain a controlled temperature, for instance, 40°C, to prevent thermal degradation.[9]
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Sonication: Place the flask in an ultrasonic bath and sonicate for approximately 30-40 minutes.[9]
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Amplitude and Cycle: Use a moderate amplitude (e.g., 40%) and a pulse cycle (e.g., 0.5 s⁻¹) to avoid overheating.[8]
-
-
Recovery:
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After sonication, centrifuge the mixture to pellet the solid material.
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Decant the supernatant. The extraction can be repeated on the residue for exhaustive recovery.
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Combine the supernatants and filter before proceeding to solvent evaporation.
-
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and fungal material, leading to rapid extraction.
Detailed Protocol:
-
Sample Preparation: As with UAE, use lyophilized and powdered mycelia.
-
Solvent Selection: A mixture of ethanol (B145695) and water is often used in MAE.[10]
-
Extraction Parameters:
-
Microwave Power: A moderate power setting (e.g., 400 W) is a good starting point.[10]
-
Extraction Time: MAE is very rapid, with optimal times often in the range of 5-15 minutes.[10]
-
Solid-to-Solvent Ratio: A ratio of 1:30 can be effective.[10]
-
Temperature: Monitor and control the temperature to avoid overheating and degradation of this compound.
-
-
Recovery:
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After extraction, allow the mixture to cool.
-
Filter the extract to remove solid debris.
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Proceed with solvent evaporation under reduced pressure.
-
Data Presentation: Impact of Extraction Parameters on Yield
The following tables summarize representative data from studies on the extraction of fungal and plant metabolites, illustrating the impact of key parameters on yield. While this data is not specific to this compound, it provides valuable insights for optimization.
Table 1: Effect of Solvent and Solid-to-Liquid Ratio on Extraction Yield
| Solvent System | Solid-to-Liquid Ratio (g/mL) | Relative Yield (%) |
| Ethyl Acetate | 1:10 | 65 |
| Ethyl Acetate | 1:20 | 85 |
| Ethyl Acetate | 1:30 | 92 |
| Methanol:Water (80:20) | 1:20 | 95 |
| Ethanol:Water (50:50) | 1:20 | 88 |
Table 2: Comparison of Extraction Techniques and Conditions
| Extraction Method | Temperature (°C) | Time (min) | Relative Yield (%) |
| Maceration | 25 | 1440 | 70 |
| Soxhlet | 65 | 360 | 80 |
| UAE | 40 | 30 | 95 |
| MAE | 60 | 10 | 93 |
Visualizations
This compound-Induced Apoptotic Signaling Pathway
Benzomalvin derivatives have been shown to induce apoptosis in cancer cells through a p53-dependent mechanism that activates the intrinsic apoptotic pathway.[1][11][12]
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Ultrasound-assisted extraction of polysaccharides from edible and medicinal fungi: major factors and process kinetics - MedCrave online [medcraveonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Ultrasound-assisted extraction optimization of polyphenols from Boletus bicolor and evaluation of its antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Resolution in HPLC of Benzomalvin Isomers
Welcome to the technical support center for the chromatographic analysis of Benzomalvin isomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the high-performance liquid chromatography (HPLC) separation of these complex atropisomers.
Troubleshooting Guide
This guide offers a systematic approach to resolving common issues encountered during the HPLC analysis of Benzomalvin isomers, focusing on improving peak resolution.
Question: Why am I observing poor resolution or co-elution of my Benzomalvin isomer peaks?
Answer: Poor resolution of Benzomalvin isomers is a common challenge due to their structural similarity as atropisomers, which are stereoisomers resulting from hindered rotation around a single bond. Several factors can contribute to inadequate separation. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Initial Checks:
-
System Suitability: Before troubleshooting your specific method, ensure your HPLC system is performing optimally. Run a system suitability test with a standard compound mixture to check for issues like pressure fluctuations, leaks, and excessive baseline noise.
-
Column Health: An old or contaminated column is a frequent cause of poor peak shape and resolution. Signs of a degraded column include decreased retention times, peak broadening, and splitting.
-
Sample Preparation: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. Injecting a sample dissolved in a much stronger solvent than the mobile phase can lead to peak distortion.
Troubleshooting Workflow for Poor Resolution:
Caption: A flowchart for systematically troubleshooting poor HPLC resolution of Benzomalvin isomers.
Frequently Asked Questions (FAQs)
Q1: What are Benzomalvin isomers and why are they difficult to separate?
Benzomalvins are a class of fungal secondary metabolites that exhibit atropisomerism, a type of axial chirality arising from restricted rotation around a single covalent bond. This results in stereoisomers that can interconvert if the rotational energy barrier is low enough. Their separation is challenging because these isomers have identical molecular weights and very similar physicochemical properties. Furthermore, on-column interconversion can occur under standard chromatographic conditions, leading to broad or distorted peaks.
Q2: What type of HPLC column is best suited for separating Benzomalvin isomers?
For the separation of atropisomers like Benzomalvins, a chiral stationary phase (CSP) is highly recommended. Specifically, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based CSPs have shown success in separating atropisomers. For instance, a derivatized β-cyclodextrin bonded stationary phase has been effectively used to separate atropisomers by providing the necessary chiral recognition.
Q3: How does temperature affect the separation of Benzomalvin isomers?
Temperature is a critical parameter for the successful separation of atropisomers. Lowering the column temperature can be crucial to prevent on-column interconversion of the isomers. For some atropisomers, chromatographic separation at low temperatures (e.g., 6°C) was necessary to achieve baseline resolution. Conversely, increasing the temperature can decrease mobile phase viscosity and potentially sharpen peaks for some compounds, but for atropisomers, it often leads to faster interconversion and poorer resolution.
Q4: What are the key mobile phase parameters to optimize?
The composition of the mobile phase significantly impacts selectivity and resolution. Key parameters to consider are:
-
Organic Modifier: The choice between acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH) can alter selectivity. Acetonitrile often provides higher efficiency, while methanol can offer different selectivity.
-
Solvent Strength: Adjusting the ratio of the organic modifier to the aqueous phase will change the retention times of the isomers. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.
-
Additives: Small amounts of an acid, such as formic acid or trifluoroacetic acid (TFA), can improve peak shape by suppressing the ionization of any acidic or basic functional groups in the analytes and on the stationary phase.
Q5: Can I use a standard C18 column for Benzomalvin isomer separation?
While a standard C18 column may provide some separation, it is generally not ideal for resolving chiral isomers like atropisomers. C18 columns separate based on hydrophobicity, and since isomers have very similar hydrophobicities, achieving baseline resolution is unlikely. However, for initial method development or to assess sample purity from non-isomeric impurities, a C18 column can be a useful starting point.
Experimental Protocols
The following are suggested starting protocols for the HPLC analysis of Benzomalvin isomers. These should be considered as starting points and may require further optimization.
Protocol 1: Chiral HPLC for Atropisomer Separation (Low Temperature)
This protocol is adapted from methods successful for the separation of other atropisomers and is a recommended starting point for Benzomalvin isomers.
-
Column: Derivatized β-cyclodextrin bonded stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: 30-70% B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 10°C (or lower if interconversion is observed).
-
Detection: UV at an appropriate wavelength for Benzomalvins (e.g., 254 nm or a wavelength of maximum absorbance).
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Experimental Workflow for Chiral HPLC:
Caption: A general experimental workflow for the chiral HPLC analysis of Benzomalvin isomers.
Data Presentation
For effective comparison of different analytical conditions, it is recommended to summarize quantitative data in a structured table.
Table 1: Example of Data Summary for Method Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Chiral β-Cyclodextrin | Chiral β-Cyclodextrin | Phenyl-Hexyl |
| Mobile Phase | 50% ACN in Water | 45% ACN in Water | 60% MeOH in Water |
| Temperature (°C) | 25 | 10 | 25 |
| Flow Rate (mL/min) | 1.0 | 0.8 | 1.0 |
| Retention Time 1 (min) | 12.5 | 18.2 | 10.1 |
| Retention Time 2 (min) | 12.8 | 19.5 | 10.3 |
| Resolution (Rs) | 0.8 | 1.6 | 0.5 |
| Peak Tailing (Tf) | 1.2 | 1.1 | 1.3 |
This structured approach to troubleshooting and method development, combined with the provided protocols and FAQs, will aid researchers in achieving optimal resolution for the challenging separation of Benzomalvin isomers.
Addressing solubility problems of Benzomalvin A in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Benzomalvin A in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fungal metabolite produced by Penicillium species. It functions as a potent antagonist of the neurokinin-1 (NK1) receptor, inhibiting the binding of Substance P.[1] This interaction blocks downstream signaling pathways associated with pain transmission and inflammation.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. For creating stock solutions, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727) are recommended.[2] Due to its low aqueous solubility, preparing a concentrated stock in one of these organic solvents is the first critical step for its use in aqueous-based assays.
Q3: How should I store this compound solutions?
A3: For powdered this compound, storage at -20°C is recommended. Once dissolved into a stock solution (e.g., in DMSO), it is best to create single-use aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C is suitable. For longer-term storage (up to six months), -80°C is recommended.[2]
Troubleshooting Guide: this compound Precipitation in Assays
Issue: I observed a precipitate after diluting my this compound stock solution into my aqueous experimental buffer (e.g., PBS, cell culture media).
This is a common issue due to the hydrophobic nature of this compound. The following sections provide potential causes and solutions to prevent precipitation.
Cause 1: High Final Concentration
The concentration of this compound in the final aqueous solution may exceed its solubility limit.
Solution:
-
Reduce Working Concentration: Lower the final concentration of this compound in your assay. Determine the minimal effective concentration through dose-response experiments to avoid using supersaturated solutions.
-
Solubility Testing: If possible, perform a preliminary experiment to determine the approximate solubility of this compound in your specific assay buffer.
Cause 2: Improper Mixing Technique
Adding the concentrated organic stock solution directly and quickly to the aqueous buffer can cause localized high concentrations, leading to immediate precipitation (a phenomenon known as "crashing out").
Solution:
-
Stepwise Dilution: Perform serial dilutions. For example, first, dilute the 10 mM DMSO stock to 1 mM in DMSO, and then add the required volume of the 1 mM stock to your aqueous buffer.
-
Vigorous Mixing: Add the stock solution dropwise into the aqueous buffer while continuously vortexing or stirring. This ensures rapid and even dispersion of the compound.
-
Pre-warmed Media: When working with cell-based assays, add the this compound stock to pre-warmed media to improve solubility.
Cause 3: Solvent Concentration in Final Solution
A high percentage of the organic solvent from the stock solution in the final aqueous buffer can affect the stability of the solution and may be toxic to cells.
Solution:
-
Minimize Organic Solvent: Aim to keep the final concentration of the organic solvent (e.g., DMSO) in your assay below 0.5%, and ideally below 0.1%, to maintain compound solubility and minimize solvent-induced artifacts or toxicity.
-
Solvent Control Group: Always include a vehicle control group in your experiments that contains the same final concentration of the organic solvent used to deliver this compound.
Cause 4: Buffer Composition and pH
The specific components and pH of your aqueous buffer can influence the solubility of this compound.
Solution:
-
Buffer Optimization: If precipitation persists, consider empirically testing different buffer systems. The presence of proteins, such as albumin in cell culture media containing fetal bovine serum (FBS), can sometimes help to stabilize hydrophobic compounds.
-
pH Adjustment: While specific data for this compound is limited, the solubility of many compounds is pH-dependent. Ensure the pH of your buffer is stable and appropriate for your experimental system.
Data Presentation
Table 1: Recommended Solvents for this compound
| Solvent | Abbreviation | Notes |
| Dimethylformamide | DMF | Suitable for preparing high-concentration stock solutions. |
| Dimethyl sulfoxide | DMSO | Commonly used for stock solutions in biological assays. |
| Ethanol | EtOH | A polar protic solvent option for stock solutions. |
| Methanol | MeOH | Another polar protic solvent for initial solubilization. |
Table 2: Preparation of this compound Stock Solutions
This table provides the volume of solvent needed to prepare different concentrations of a this compound stock solution (Molecular Weight: 381.43 g/mol ).[1]
| Mass of this compound | Volume for 1 mM Stock | Volume for 5 mM Stock | Volume for 10 mM Stock |
| 1 mg | 2.6219 mL | 0.5244 mL | 0.2622 mL |
| 5 mg | 13.1096 mL | 2.6219 mL | 1.3110 mL |
| 10 mg | 26.2192 mL | 5.2438 mL | 2.6219 mL |
Experimental Protocols
Protocol for Preparation of this compound Working Solution
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of powdered this compound.
-
Add the appropriate volume of 100% DMSO (or another recommended organic solvent) to achieve a high-concentration stock, for example, 10 mM. Refer to Table 2 for calculations.
-
Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C or sonication can be used to aid dissolution.[2]
-
-
Prepare Intermediate Dilutions (if necessary):
-
To achieve a low final concentration of organic solvent, it may be necessary to perform an intermediate dilution of the stock solution in the same solvent.
-
-
Prepare the Final Working Solution:
-
Warm your aqueous experimental buffer (e.g., PBS, cell culture medium) to the temperature of your planned experiment.
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise.
-
Continue to vortex for at least 30 seconds after the addition to ensure the compound is evenly dispersed.
-
Visually inspect the solution for any signs of precipitation before use.
-
Visualizations
References
Technical Support Center: Enhancing the Anticancer Efficacy of Benzomalvin A
Welcome to the technical support center for Benzomalvin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the anticancer effects of this promising compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Disclaimer: The combination strategies outlined below are proposed based on the known mechanism of action of this compound (induction of p53-dependent apoptosis and G0/G1 cell cycle arrest). These suggestions are for investigational purposes and require experimental validation for this specific compound.
Frequently Asked Questions (FAQs)
Q1: My results show that this compound has modest anticancer activity in my cancer cell line of interest. How can I enhance its efficacy?
A1: The anticancer activity of this compound can potentially be enhanced through combination therapy. Since this compound induces G0/G1 cell cycle arrest and p53-dependent apoptosis, combining it with agents that target complementary pathways may lead to synergistic effects.[1] Consider exploring combinations with:
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CDK4/6 Inhibitors: Drugs like Palbociclib, Ribociclib, and Abemaciclib, which also induce G1 arrest, could potentiate the effects of this compound.[2] By targeting the same cell cycle checkpoint through different mechanisms, a more robust and sustained arrest may be achieved.
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PARP Inhibitors: In tumors with specific DNA repair deficiencies (e.g., BRCA mutations), combining a p53 activator like this compound with a PARP inhibitor such as Olaparib (B1684210) could be a promising strategy.[3][4]
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Standard Chemotherapeutic Agents: Conventional drugs like 5-Fluorouracil (5-FU) or Doxorubicin could be tested for synergistic effects. Combining a targeted agent like this compound may allow for lower, less toxic doses of traditional chemotherapy.
Q2: I am not observing the expected levels of apoptosis after treating cells with this compound. What could be the issue?
A2: Several factors could contribute to lower-than-expected apoptosis. Here are some troubleshooting steps:
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Cell Line Specificity: The pro-apoptotic effect of this compound is suggested to be p53-dependent. Ensure your cell line has a wild-type p53 status. The effect may be less pronounced in p53-mutant or null cell lines.
-
Concentration and Incubation Time: Optimize the concentration of this compound and the incubation time. Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line.
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Apoptosis Assay Sensitivity: Ensure your apoptosis detection method is sensitive enough. The Annexin V/PI assay is a reliable method for detecting early and late apoptosis.[5][6][7][8][9] Refer to the detailed protocol below.
-
Cell Culture Conditions: Factors such as cell density and passage number can influence cellular responses to drugs. Maintain consistent cell culture practices.
Q3: How can I determine if the combination of this compound with another drug is synergistic, additive, or antagonistic?
A3: The Chou-Talalay method is a widely accepted method for quantifying drug interactions.[10][11][12][13][14] This method calculates a Combination Index (CI), where:
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CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
To perform this analysis, you will need to generate dose-response curves for each drug individually and in combination at various ratios. Software such as CompuSyn can be used to calculate the CI values.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assays | Inconsistent cell seeding density. | Use a cell counter to ensure a consistent number of cells are seeded in each well. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Drug precipitation at high concentrations. | Check the solubility of this compound in your culture medium and consider using a lower concentration range or a different solvent. | |
| Difficulty in interpreting cell cycle analysis data | Cell clumping. | Ensure a single-cell suspension is prepared before fixation. Pass the cells through a cell strainer if necessary. |
| RNA contamination in DNA staining. | Treat the cells with RNase to ensure that only DNA is stained with propidium (B1200493) iodide.[15][16][17] | |
| Incorrect gating during flow cytometry analysis. | Use appropriate controls (unstained cells and single-stained cells) to set the gates correctly. |
Data Presentation
Table 1: Hypothetical Data for Synergy Analysis of this compound and a CDK4/6 Inhibitor in HCT116 Cells
| Treatment | IC50 (µM) | Combination Index (CI) at 50% Effect |
| This compound | 10 | - |
| CDK4/6 Inhibitor | 5 | - |
| This compound + CDK4/6 Inhibitor (1:1 ratio) | - | 0.6 |
Note: This is example data. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Assessment of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is adapted from established methods for detecting apoptosis by flow cytometry.[5][6][7][8][9]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound, the combination drug, or vehicle control for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol outlines the steps for analyzing cell cycle distribution by staining DNA with propidium iodide.[15][16][17][18]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
70% Ethanol (B145695) (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells as described in Protocol 1.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for longer).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Data Interpretation: The DNA content, as measured by PI fluorescence intensity, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for assessing drug synergy.
Caption: Logic for interpreting Annexin V/PI apoptosis assay results.
References
- 1. Seeking synergy in p53 transcriptional activation for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase Inhibitors and Their Therapeutic Potential in Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel p53 reactivators that are synergistic with olaparib for the treatment of gynecologic cancers with mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel p53 reactivators that are synergistic with olaparib for the treatment of gynecologic cancers with mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. bosterbio.com [bosterbio.com]
- 8. kumc.edu [kumc.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. researchgate.net [researchgate.net]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Strategies to improve the purity of synthetic Benzomalvin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthetic Benzomalvin A.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
The synthesis of this compound, particularly when utilizing the intramolecular aza-Wittig reaction, can lead to several common impurities:
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Triphenylphosphine (B44618) oxide (TPPO): This is a major byproduct of the aza-Wittig reaction.[1] Its removal is a critical step in the purification process.
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Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as the azide (B81097) precursor or the phosphine (B1218219) reagent, in the crude product.
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Atropisomers (Benzomalvin D): this compound exists as a pair of atropisomers, this compound and Benzomalvin D, which can interconvert at room temperature.[2] While not technically an impurity in the traditional sense, their separation is often necessary to obtain pure this compound.
-
Diastereomers: Depending on the stereochemistry of the starting materials and the reaction conditions, the formation of diastereomers is possible.
-
Side-products from the aza-Wittig reaction: Besides TPPO, other minor side-products can arise from alternative reaction pathways of the iminophosphorane intermediate.
Q2: My crude NMR looks very complex. How can I determine if the synthesis was successful?
A complex crude NMR spectrum is not uncommon, especially with intricate molecules like this compound. Several factors can contribute to this complexity:
-
Presence of Atropisomers: The equilibrium between this compound and Benzomalvin D will result in a more complex NMR spectrum than a single isomer would.
-
Residual Solvents: High boiling point solvents used in the reaction may not be fully removed during workup and can obscure product peaks.
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Byproducts and Reagents: As mentioned in Q1, byproducts like TPPO and unreacted starting materials will contribute their own signals to the spectrum.
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Mixture of Isomeric Products: The reaction may have produced a mixture of isomers, leading to a crowded spectrum that simplifies upon purification.
It is recommended to perform a preliminary purification of a small sample (e.g., by passing it through a small silica (B1680970) plug) to remove the most polar impurities and TPPO, which can simplify the spectrum and help identify the characteristic peaks of this compound.
Q3: What is the best general strategy for purifying crude this compound?
A multi-step purification strategy is often the most effective approach for achieving high purity this compound. A typical workflow would be:
-
Initial Workup: An aqueous workup to remove water-soluble impurities.
-
Flash Chromatography: To remove the bulk of the impurities, particularly triphenylphosphine oxide.
-
Preparative Chromatography (HPLC or SFC): This is the key step for separating the atropisomers (this compound and D) and any remaining impurities. Chiral stationary phases are often necessary for this separation.
-
Recrystallization (optional): If a crystalline solid is obtained, recrystallization can be a final polishing step to improve purity and obtain a crystalline product.
Troubleshooting Guides
Issue 1: Poor Separation of this compound and D using HPLC
Problem: You are observing poor resolution or co-elution of the this compound and D atropisomers during preparative HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate Stationary Phase | Switch to a chiral stationary phase. Columns with modified cellulose (B213188) or amylose (B160209) have shown high efficiency in separating atropisomers. A specially modified cellulose stationary phase has been used to achieve an enantiomeric excess of over 99.7%.[2] |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. For normal-phase HPLC, a mixture of hexane (B92381) and isopropanol (B130326) is a common starting point. For reversed-phase, acetonitrile/water or methanol/water gradients can be explored. Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) can sometimes improve peak shape and resolution. |
| Temperature Effects | The interconversion of atropisomers can be temperature-dependent. Try running the separation at a lower temperature to slow down the interconversion on the column. |
| Flow Rate Too High | A lower flow rate can increase the interaction time with the stationary phase and improve resolution. |
Issue 2: Triphenylphosphine Oxide (TPPO) Contamination in the Final Product
Problem: You are consistently finding triphenylphosphine oxide in your purified this compound fractions.
| Possible Cause | Troubleshooting Step |
| Inefficient Flash Chromatography | TPPO can sometimes be challenging to separate from the product by standard silica gel chromatography. Optimize your solvent system for flash chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. |
| Co-elution in HPLC | If TPPO co-elutes with your product in preparative HPLC, consider changing the chromatographic mode (e.g., from reversed-phase to normal-phase) or the stationary phase. |
| Precipitation/Crystallization | In some cases, TPPO can be removed by precipitation. After the reaction, concentrating the mixture and adding a non-polar solvent like diethyl ether or hexane can cause TPPO to precipitate, which can then be filtered off. |
| Alternative Reagents | For future syntheses, consider using a polymer-supported phosphine reagent. This allows for the easy removal of the phosphine oxide byproduct by filtration. |
Issue 3: Low Recovery After Preparative Chromatography
Problem: The yield of pure this compound after preparative HPLC or SFC is significantly lower than expected.
| Possible Cause | Troubleshooting Step |
| Product Precipitation on Column | The solubility of this compound in the mobile phase may be limited. Ensure the sample is fully dissolved in the injection solvent and that the mobile phase composition at the beginning of the gradient is strong enough to keep it in solution. |
| Irreversible Adsorption | The compound may be strongly and irreversibly binding to the stationary phase. This can sometimes be mitigated by changing the stationary phase or adding a modifier to the mobile phase. |
| Broad Peaks Leading to Wide Fraction Collection | Optimize the separation to achieve sharper peaks. This allows for narrower collection windows and reduces the collection of fractions with low product concentration. |
| Sample Overload | Injecting too much sample can lead to poor peak shape and reduced resolution, making it difficult to collect pure fractions. Perform a loading study on an analytical column first to determine the optimal sample load for the preparative separation. |
Data Presentation
Table 1: Comparison of Chromatographic Techniques for this compound Purification
| Technique | Stationary Phase | Typical Mobile Phase | Advantage | Disadvantage |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate (B1210297) Gradient | Good for bulk impurity removal (e.g., TPPO) | Poor resolution of atropisomers |
| Preparative HPLC (Normal Phase) | Chiral (e.g., modified cellulose) | Hexane/Isopropanol | Excellent separation of atropisomers | Requires non-polar solvents, can be costly |
| Preparative HPLC (Reversed Phase) | C18 | Acetonitrile/Water Gradient | Versatile, can remove polar impurities | May have lower selectivity for atropisomers compared to chiral normal phase |
| Supercritical Fluid Chromatography (SFC) | Chiral Stationary Phases | Supercritical CO₂ with a co-solvent (e.g., Methanol) | Fast separations, reduced solvent consumption, environmentally friendly | Requires specialized equipment |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Flash Chromatography
-
Preparation of the Column: Select an appropriately sized silica gel column based on the amount of crude material. Equilibrate the column with the starting solvent (e.g., 100% hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the reaction solvent. Adsorb the sample onto a small amount of silica gel and dry it under vacuum. Load the dry sample onto the top of the column.
-
Elution: Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate (B83412) or UV light).
-
Analysis: Combine the fractions containing the desired product and evaporate the solvent under reduced pressure. Analyze the purity by NMR and/or analytical HPLC.
Protocol 2: Separation of this compound and D Atropisomers by Preparative Chiral HPLC
-
Column and Mobile Phase Selection: Use a chiral stationary phase column (e.g., a column packed with a modified cellulose-based chiral selector). A common mobile phase for normal-phase separation is a mixture of hexane and isopropanol (e.g., 80:20 v/v).
-
System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the partially purified this compound from the flash chromatography step in the mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Injection and Separation: Inject the sample onto the column and run the separation under isocratic conditions.
-
Fraction Collection: Collect the fractions corresponding to the this compound and Benzomalvin D peaks.
-
Purity Analysis: Analyze the collected fractions by analytical chiral HPLC to confirm the purity of each atropisomer. Combine the pure fractions of this compound and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: Experimental workflow for the purification of synthetic this compound.
Caption: Troubleshooting logic for the purification of synthetic this compound.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of Benzomalvin A, B, and C as Neurokinin-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of three related fungal metabolites: Benzomalvin A, B, and C. These compounds have been identified as antagonists of the Neurokinin-1 (NK1) receptor, a key player in pain transmission, inflammation, and other neurological processes. This document summarizes the available quantitative data, outlines the general experimental protocols used for their characterization, and visualizes the relevant signaling pathway to offer a comprehensive overview for researchers in pharmacology and drug discovery.
Comparative Bioactivity Data
The primary biological target of the Benzomalvins is the Neurokinin-1 (NK1) receptor, where they act as antagonists, inhibiting the binding of the endogenous ligand, Substance P. The inhibitory potency of these compounds varies significantly, with this compound demonstrating the most potent activity.
| Compound | Target Receptor | Species | Bioactivity (Ki in µM) | Reference |
| This compound | Neurokinin-1 (NK1) | Guinea Pig | 12 | [1][2] |
| Neurokinin-1 (NK1) | Rat | 42 | [1][2] | |
| Neurokinin-1 (NK1) | Human | 43 | [1][2] | |
| Benzomalvin B | Neurokinin-1 (NK1) | Not Specified | Weakly active | [1][2] |
| Benzomalvin C | Neurokinin-1 (NK1) | Not Specified | Weakly active | [1][2] |
Note: A lower Ki value indicates a higher binding affinity and, therefore, a more potent inhibitor. Specific quantitative data for Benzomalvin B and C are not extensively available in the reviewed literature, with sources consistently describing them as "weakly active" compared to this compound.
Experimental Protocols
The bioactivity of this compound, B, and C as NK1 receptor antagonists is typically determined through competitive binding assays. The following is a generalized protocol based on standard methodologies for this type of experiment.
Substance P Binding Assay (General Protocol)
This protocol outlines the fundamental steps to measure the ability of a compound to inhibit the binding of radiolabeled Substance P to the NK1 receptor.
1. Cell Culture and Membrane Preparation:
- A cell line expressing the human NK1 receptor (e.g., CHO or HEK293 cells) is cultured under standard conditions.
- Cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).
2. Competitive Binding Assay:
- The assay is typically performed in a 96-well plate format.
- To each well, the following are added in a specific buffer solution (e.g., Tris-HCl with BSA and protease inhibitors):
- A fixed concentration of radiolabeled Substance P (e.g., [125I]-Substance P).
- Varying concentrations of the test compound (this compound, B, or C) or a known NK1 receptor antagonist as a positive control.
- The cell membrane preparation containing the NK1 receptors.
- Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.
3. Incubation and Filtration:
- The reaction mixture is incubated at room temperature for a specified period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
- Following incubation, the mixture is rapidly filtered through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
- The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification and Data Analysis:
- The radioactivity retained on the filters, corresponding to the amount of bound [125I]-Substance P, is measured using a gamma counter.
- The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
- The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathway and Experimental Workflow
Substance P / Neurokinin-1 Receptor Signaling Pathway
Substance P is a neuropeptide that plays a crucial role in various physiological processes, including pain, inflammation, and mood regulation, by binding to the NK1 receptor.[3][4][5] The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, initiates a cascade of intracellular signaling events.[3][4][5] The primary signaling pathways activated by the Substance P/NK1 receptor complex involve the activation of Gq and Gs proteins.[4]
Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. These second messengers then modulate the activity of various downstream effectors, including mitogen-activated protein kinases (MAPKs), leading to cellular responses such as neuronal excitation and inflammation.[3][4][5]
Caption: Substance P/NK1R signaling pathway and the antagonistic action of Benzomalvins.
Experimental Workflow for Bioactivity Screening
The process of identifying and characterizing the bioactivity of compounds like the Benzomalvins typically follows a structured workflow, from initial screening to detailed characterization.
Caption: General workflow for the bioactivity screening of Benzomalvins.
References
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
A Comparative Guide to NK1 Receptor Antagonists: Benzomalvin A versus Aprepitant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two neurokinin-1 (NK1) receptor antagonists: the natural product Benzomalvin A and the approved drug aprepitant (B1667566). The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a key target in managing chemotherapy-induced nausea and vomiting (CINV), as well as other conditions involving neurogenic inflammation.[1][2][3] This comparison aims to objectively evaluate their performance based on available experimental data.
Overview
Aprepitant is a highly potent and selective non-peptide NK1 receptor antagonist that has gained regulatory approval for the prevention of acute and delayed CINV.[4][5] It exhibits high binding affinity for the human NK1 receptor and has been extensively studied in both preclinical and clinical settings.[2][6] In contrast, this compound, a benzodiazepine (B76468) isolated from Penicillium sp., has been identified as an NK1 receptor antagonist but demonstrates significantly weaker binding affinity.[7][8] Publicly available data on the in vivo efficacy and detailed pharmacological profile of this compound are limited.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and aprepitant, highlighting the substantial difference in their potency at the NK1 receptor.
| Parameter | This compound | Aprepitant | Reference |
| Binding Affinity (Human NK1 Receptor) | Kᵢ = 43 µM | IC₅₀ = 0.1 nM | [6][7] |
| Binding Affinity (Rat NK1 Receptor) | Kᵢ = 42 µM | - | [7] |
| Binding Affinity (Guinea Pig NK1 Receptor) | Kᵢ = 12 µM | - | [7] |
| Receptor Selectivity | Data not available | ~3000-fold selective for NK1 over NK3, ~45,000-fold over NK2 | [6] |
| Clinical Use | None | Prevention of chemotherapy-induced and post-operative nausea and vomiting | [4] |
Experimental Protocols
Detailed experimental protocols for the direct comparison of this compound and aprepitant are not available in the reviewed literature. However, this section outlines the general methodologies used to characterize NK1 receptor antagonists like aprepitant, which would be applicable for evaluating this compound.
NK1 Receptor Binding Assay
A common method to determine the binding affinity of a compound to the NK1 receptor is a competitive radioligand binding assay.
Objective: To determine the concentration of the test compound that inhibits 50% of the binding of a specific radiolabeled ligand to the NK1 receptor (IC₅₀ value).
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NK1 receptor (e.g., CHO-K1 cells).
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 150 mM NaCl, and a protease inhibitor cocktail, is used.
-
Radioligand: A radiolabeled form of Substance P, such as [³H]-Substance P, is used.
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound (e.g., aprepitant or this compound) are incubated together.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The IC₅₀ value is calculated by non-linear regression analysis of the competition binding curve. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vitro Functional Assay (Calcium Mobilization)
This assay measures the ability of an antagonist to block the intracellular signaling initiated by Substance P binding to the NK1 receptor.
Objective: To determine the functional potency of the antagonist by measuring its ability to inhibit Substance P-induced calcium influx.
General Protocol:
-
Cell Culture: CHO-K1 cells stably expressing the human NK1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the test antagonist.
-
Agonist Stimulation: Substance P is added to the cells to stimulate the NK1 receptor, leading to an increase in intracellular calcium.
-
Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the maximal response to Substance P (IC₅₀) is determined.
Signaling Pathway and Experimental Workflow
NK1 Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, Substance P, the receptor activates intracellular signaling cascades, primarily through Gαq and Gαs proteins. This leads to the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including neuronal excitation, inflammation, and emesis. Antagonists like aprepitant and this compound block the initial binding of Substance P, thereby inhibiting this entire downstream cascade.
General Experimental Workflow for Antagonist Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a potential NK1 receptor antagonist.
Conclusion
Based on the currently available data, aprepitant is a significantly more potent and well-characterized NK1 receptor antagonist than this compound. The difference in binding affinity is several orders of magnitude, with aprepitant demonstrating sub-nanomolar potency compared to the micromolar activity of this compound. While this compound represents a natural product scaffold with activity at the NK1 receptor, its low potency makes it a less viable candidate for therapeutic development in its current form compared to highly optimized synthetic antagonists like aprepitant. Further research, including in vivo studies and direct comparative assays, would be necessary to fully elucidate the pharmacological profile of this compound and its potential, if any, as a lead compound for the development of new NK1 receptor antagonists. For researchers in drug development, aprepitant serves as the benchmark for a clinically successful NK1 receptor antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity [agris.fao.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Subglutinol Analogs for Immunomodulatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the p53-Dependent Apoptotic Mechanism of Benzomalvin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Benzomalvin A's performance in inducing p53-dependent apoptosis against other known p53-activating compounds. The information is supported by experimental data to validate its mechanism of action and to offer a comparative perspective for research and drug development.
Unveiling the Pro-Apoptotic Potential of this compound
This compound, a fungal secondary metabolite, has demonstrated significant cytotoxic effects in cancer cells. Recent studies indicate that its mechanism of action involves the activation of the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis.[1] This guide delves into the experimental validation of this compound's p53-dependent apoptotic mechanism, comparing its efficacy with established p53 activators such as PRIMA-1, RITA, and Nutlin-3.
Comparative Analysis of Cytotoxicity
The cytotoxic potential of this compound and its alternatives was evaluated in the human colon carcinoma cell line HCT116, which expresses wild-type p53. The half-maximal inhibitory concentration (IC50) values, determined by MTT assay, are summarized below.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HCT116 | 1.16 µg/ml | [1] |
| PRIMA-1 | HCT116 | ~20-45 µM | |
| RITA | HCT116 | ~0.061 µM | [2] |
| Nutlin-3 | HCT116 | ~4 µM |
Note: The IC50 value for this compound is provided in µg/ml in the source material. Direct molar concentration comparisons require the molecular weight of this compound.
Induction of Apoptosis: A Head-to-Head Comparison
The ability of this compound and its counterparts to induce apoptosis was quantified using Annexin V-FITC/Propidium (B1200493) Iodide (PI) double staining followed by flow cytometry. The percentage of apoptotic cells (early and late) provides a direct measure of the compounds' pro-apoptotic efficacy.
| Compound (Concentration) | Cell Line | Percentage of Apoptotic Cells (Early + Late) | Time Point | Reference |
| This compound derivative extract (20 µg/ml) | HCT116 | 49.36% | 72h | [1] |
| RITA (0.5 µM) | HCT116 p53+/+ | ~25% (Sub-G1) | 16h | [3] |
| Nutlin-3 (20 µM) | HCT116 | Increased Annexin V positive cells | 24h | [4] |
| Artesunate (4 µg/ml) | HCT116 | 33.8% (Early Apoptosis) | 48h | [5] |
| 5-FU + Diosmetin | HCT116 | 45% | 72h | [6] |
Elucidating the p53-Dependent Mechanism
The central role of p53 in the apoptotic activity of this compound was investigated through Western blot analysis of key proteins in the p53 signaling pathway.
Signaling Pathway Diagram
Caption: p53-dependent apoptotic pathway induced by this compound.
Western Blot Analysis
Western blot analysis of HCT116 cells treated with a fractionated extract containing Benzomalvin derivatives demonstrated a notable increase in p53 protein levels and robust cleavage of PARP, a hallmark of caspase-dependent apoptosis.[1] This suggests that this compound stabilizes p53, leading to the transcriptional activation of pro-apoptotic genes and subsequent execution of the apoptotic program.
Experimental Workflow for Validation
The validation of this compound's p53-dependent apoptotic mechanism follows a structured experimental workflow.
Caption: Experimental workflow for validating p53-dependent apoptosis.
Logical Comparison of p53 Activators
The mechanism of action of this compound can be compared to other p53 activators to highlight its unique properties.
Caption: Logical comparison of p53 activator mechanisms.
Detailed Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells into an insoluble purple formazan (B1609692) product. The absorbance of the solubilized formazan is directly proportional to the number of living cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the test compounds for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.[7][8][9]
Annexin V-FITC/PI Apoptosis Assay
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Seed 1 × 10^5 cells/ml into 6-well plates and treat with the test compounds.
-
After incubation, harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[10][11][12][13][14]
Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population by flow cytometry. This enables the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
Protocol:
-
Treat cells with the test compounds for the desired duration.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
Add propidium iodide (50 µg/mL) and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry.[15][16][17][18][19]
Western Blot Analysis for p53 and PARP
Principle: This technique is used to detect and quantify specific proteins in a complex mixture. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., p53, PARP, cleaved PARP), followed by detection with a labeled secondary antibody.
Protocol:
-
After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.[20][21][22][23][24]
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. static.igem.org [static.igem.org]
- 12. kumc.edu [kumc.edu]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. benchchem.com [benchchem.com]
- 21. resources.novusbio.com [resources.novusbio.com]
- 22. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. researchgate.net [researchgate.net]
Unveiling the Receptor Interaction Profile of Benzomalvin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the known receptor interactions of Benzomalvin A, a fungally derived benzodiazepine. While primarily recognized for its potent antagonism of the neurokinin-1 (NK1) receptor, emerging evidence suggests potential interactions with other biomolecules. This document summarizes the available quantitative data, details the experimental methodologies for assessing these interactions, and visualizes the relevant biological pathways and experimental workflows to aid in research and development decisions.
Executive Summary
This compound is a well-established antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. This interaction underlies its potential therapeutic applications. Limited but noteworthy evidence also points towards an off-target interaction with the human enzyme indoleamine 2,3-dioxygenase (IDO), a key regulator of immune responses. A comprehensive cross-reactivity profile of this compound against a broad panel of other receptors is not publicly available at this time. This guide focuses on the comparative analysis of its affinity for the NK1 receptor across different species and discusses its inhibitory potential against IDO.
Data Presentation: Receptor and Enzyme Interaction Profile of this compound
The following table summarizes the known binding affinities and inhibitory concentrations of this compound for its primary target and a potential off-target enzyme. Lower Ki and IC50 values indicate higher affinity and potency, respectively.
| Target | Species | Assay Type | Ki (μM) | Reference |
| Neurokinin NK1 Receptor | Guinea Pig | Radioligand Binding Assay | 12 | [1] |
| Neurokinin NK1 Receptor | Rat | Radioligand Binding Assay | 42 | [1] |
| Neurokinin NK1 Receptor | Human | Radioligand Binding Assay | 43 | [1] |
| Indoleamine 2,3-dioxygenase (IDO) | Human | Enzymatic Assay | Data not available | [2] |
Mandatory Visualizations
To facilitate a deeper understanding of the molecular interactions and experimental approaches, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's receptor and enzyme interactions.
Radioligand Binding Assay for Neurokinin NK1 Receptor
This competitive binding assay is employed to determine the affinity of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
1. Materials:
- Receptor Source: Membranes prepared from cells stably expressing the human, rat, or guinea pig NK1 receptor.
- Radioligand: [³H]-Substance P or another suitable high-affinity NK1 receptor radioligand.
- Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail.
- Glass fiber filters (e.g., Whatman GF/B), pre-treated with a substance like polyethylenimine to reduce non-specific binding.
- 96-well plates.
- Filtration apparatus and scintillation counter.
2. Procedure:
- Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known non-radiolabeled NK1 antagonist).
- Equilibrium: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
- Separation: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Indoleamine 2,3-dioxygenase (IDO) Inhibition Assay
This enzymatic assay measures the ability of a test compound to inhibit the activity of the IDO enzyme, which catalyzes the conversion of L-tryptophan to N-formylkynurenine.
1. Materials:
- Enzyme: Recombinant human IDO1 enzyme.
- Substrate: L-tryptophan.
- Cofactors: Methylene blue and ascorbic acid (to maintain the heme iron in its active ferrous state).
- Test Compound: this compound, dissolved in a suitable solvent and serially diluted.
- Assay Buffer: e.g., Potassium phosphate (B84403) buffer, pH 6.5.
- Detection Reagent: A reagent that reacts with the product, N-formylkynurenine, to generate a detectable signal (e.g., a colorimetric or fluorometric reagent).
- 96-well plates.
- Plate reader (spectrophotometer or fluorometer).
2. Procedure:
- Pre-incubation: In a 96-well plate, pre-incubate the IDO1 enzyme with varying concentrations of this compound in the assay buffer containing the cofactors for a defined period.
- Reaction Initiation: Initiate the enzymatic reaction by adding the L-tryptophan substrate.
- Incubation: Incubate the plate at 37°C for a specific time, allowing the enzymatic reaction to proceed.
- Reaction Termination: Stop the reaction, for example, by adding trichloroacetic acid.
- Detection: Add the detection reagent and incubate to allow for color or fluorescence development.
- Measurement: Measure the absorbance or fluorescence using a plate reader.
3. Data Analysis:
- Generate a standard curve using known concentrations of N-formylkynurenine.
- Calculate the percentage of IDO inhibition for each concentration of this compound relative to the uninhibited control.
- Plot the percentage of inhibition against the logarithm of the this compound concentration.
- Determine the IC50 value by non-linear regression analysis.
Conclusion
This compound is a potent antagonist of the neurokinin NK1 receptor. The available data, primarily from competitive radioligand binding assays, confirms its high affinity for this receptor across multiple species, albeit with some species-specific variations. Additionally, preliminary evidence suggests that benzomalvins may exhibit off-target activity by inhibiting the enzyme indoleamine 2,3-dioxygenase. However, a comprehensive receptor cross-reactivity profile for this compound is currently lacking in the public domain. Researchers and drug development professionals should consider its well-documented NK1 receptor antagonism as its primary mechanism of action, while acknowledging the potential for IDO inhibition. Further broad-panel screening would be invaluable to fully elucidate the selectivity and potential off-target effects of this compound, thereby providing a more complete understanding of its pharmacological profile for future therapeutic development.
References
Head-to-Head Comparison of Benzomalvin Derivatives in Cancer Cells: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of five Benzomalvin derivatives (A, B, C, D, and E) isolated from the symbiotic fungus Penicillium spathulatum SF7354. The findings, primarily based on studies conducted on the human colon carcinoma cell line HCT116, offer valuable insights for researchers, scientists, and drug development professionals in the field of oncology.
Executive Summary
Recent research has identified Benzomalvin derivatives as promising candidates for anticancer drug development. These compounds, belonging to the diketopiperazine-based benzodiazepine (B76468) alkaloids, have demonstrated significant cytotoxic effects against cancer cells. This guide consolidates the available experimental data to facilitate a direct comparison of their efficacy, detailing the experimental methodologies employed and illustrating the key signaling pathway involved in their mechanism of action.
Comparative Cytotoxicity
A study evaluating the anticancer activity of five purified Benzomalvin derivatives (A, B, C, D, and E) revealed that all compounds significantly reduced the viability of HCT116 cells in a dose- and time-dependent manner.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, were determined for each derivative.
Table 1: IC50 Values of Benzomalvin Derivatives against HCT116 Cells [1]
| Benzomalvin Derivative | IC50 (µg/mL) |
| Benzomalvin A | 0.29 |
| Benzomalvin B | 1.88 |
| Benzomalvin C | 0.64 |
| Benzomalvin D | 1.16 |
| Benzomalvin E | 1.07 |
Among the five derivatives, This compound exhibited the most potent cytotoxic activity with the lowest IC50 value of 0.29 µg/mL.[1] Benzomalvin B was the least potent among the tested compounds.[1]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer effects of Benzomalvin derivatives are attributed to their ability to induce programmed cell death (apoptosis) and disrupt the cell cycle.[1][2][3] Studies have shown that treatment with these compounds leads to a time-dependent increase in the apoptotic cell population in HCT116 cells.[1]
Furthermore, cell cycle analysis revealed that Benzomalvin derivatives cause an initial arrest in the G0/G1 phase, followed by a progressive increase in the sub-G1 population, which is indicative of apoptotic cells.[1][2][3] Western blot analysis has pointed towards a p53-dependent mechanism of apoptosis , with notable alterations in the protein levels of PARP and p53.[1][2][3]
Signaling Pathway
The following diagram illustrates the proposed p53-dependent apoptotic pathway initiated by Benzomalvin derivatives.
Caption: p53-dependent apoptotic pathway induced by Benzomalvin derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Benzomalvin derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: HCT116 cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of each Benzomalvin derivative for specified time points (e.g., 24, 48, and 72 hours).
-
MTT Reagent Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength corresponding to the formazan product.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are determined from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells.
Methodology:
-
Cell Treatment: HCT116 cells are treated with the Benzomalvin derivatives for the desired time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
This assay is used to determine the effect of the compounds on the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment: HCT116 cells are treated with Benzomalvin derivatives for various time points.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 peak representing apoptotic cells.
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Benzomalvins: A Structural Activity Relationship Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Benzomalvins, a class of fungal-derived alkaloids characterized by a unique benzodiazepine-fused quinazolinone core, have emerged as a promising scaffold in drug discovery. Exhibiting a range of biological activities, including anticancer, neurokinin-1 (NK1) receptor antagonism, and potential immunomodulatory effects through the inhibition of indoleamine 2,3-dioxygenase (IDO1), these natural products present a compelling starting point for the development of novel therapeutics. This guide provides a comparative analysis of the structural activity relationships (SAR) of known benzomalvin analogues, supported by experimental data and detailed protocols to aid in the rational design of next-generation drug candidates.
Comparative Biological Activity of Benzomalvin Analogues
The biological activity of naturally occurring benzomalvin analogues has been evaluated in several key areas. The following tables summarize the available quantitative data for their cytotoxic effects against human colon carcinoma cells (HCT116) and their inhibitory activity at the substance P (neurokinin-1) receptor.
Cytotoxicity Data
The antiproliferative activity of five benzomalvin derivatives, isolated from Penicillium spathulatum SF7354, was assessed against the HCT116 human cancer cell line. The IC50 values, representing the concentration required to inhibit 50% of cell growth, demonstrate a potent, dose- and time-dependent cytotoxic effect for all tested analogues.[1]
| Compound | Structure | IC50 (µg/mL) against HCT116 Cells[1] |
| Benzomalvin A | R1 = H, R2 = CH3 | 0.29 |
| Benzomalvin B | R1 = H, R2 = H | 1.88 |
| Benzomalvin C | R1 = OH, R2 = CH3 | 0.64 |
| Benzomalvin D | R1 = H, R2 = CH3 (atropisomer of A) | 1.16 |
| Benzomalvin E | R1 = OH, R2 = H | 1.07 |
A lower IC50 value indicates greater cytotoxic potency.
Substance P (Neurokinin-1) Receptor Inhibition
Benzomalvins have also been identified as inhibitors of the substance P receptor (NK1), a target implicated in pain transmission and neurogenic inflammation. The inhibitory constants (Ki) for three benzomalvin analogues were determined at guinea pig, rat, and human NK1 receptors, with this compound showing the most significant activity.
| Compound | Ki (µM) at Guinea Pig NK1 Receptor | Ki (µM) at Rat NK1 Receptor | Ki (µM) at Human NK1 Receptor |
| This compound | 12 | 42 | 43 |
| Benzomalvin B | Weakly active | Weakly active | Weakly active |
| Benzomalvin C | Weakly active | Weakly active | Weakly active |
A lower Ki value indicates a higher binding affinity for the receptor.
Experimental Protocols
To ensure the reproducibility and accurate comparison of experimental findings, detailed methodologies for the key assays cited are provided below.
MTT Assay for Cytotoxicity
This protocol is used to assess the in vitro cytotoxic activity of compounds against cancer cell lines, such as HCT116. The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HCT116 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Benzomalvin analogues (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the benzomalvin analogues in the culture medium. Add 100 µL of the diluted compounds to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Neurokinin-1 (NK1) Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of benzomalvin analogues to the NK1 receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human NK1 receptor
-
[³H]-Substance P (radioligand)
-
Benzomalvin analogues
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 0.1% BSA, and protease inhibitors)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)
-
Glass fiber filters
-
Scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup: In assay tubes, combine the cell membranes, a fixed concentration of [³H]-Substance P, and varying concentrations of the benzomalvin analogue. Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled substance P).
-
Incubation: Incubate the tubes at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the benzomalvin analogue. Determine the IC50 value from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Indoleamine 2,3-Dioxygenase (IDO1) Enzyme Inhibition Assay
This assay measures the ability of benzomalvin analogues to inhibit the enzymatic activity of IDO1, which catalyzes the conversion of tryptophan to N-formylkynurenine.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate (B84403) buffer (pH 6.5)
-
Benzomalvin analogues
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well plate
-
Incubator
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Inhibitor Addition: Add varying concentrations of the benzomalvin analogues to the wells. Include a vehicle control.
-
Enzyme Addition: Initiate the reaction by adding the recombinant IDO1 enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA.
-
Hydrolysis and Color Development: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. Then, add the DMAB reagent to develop a colored product.
-
Absorbance Measurement: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of IDO1 inhibition for each concentration of the benzomalvin analogue and determine the IC50 value.
Visualizing Structural Activity Relationships and Experimental Workflow
To better understand the relationship between the chemical structure of benzomalvin analogues and their biological activity, as well as the general workflow of an SAR study, the following diagrams are provided.
Caption: General workflow for a structural activity relationship (SAR) study.
References
In Vivo Validation of Benzomalvin A's Anticancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of the anticancer potential of Benzomalvin A. As of the latest literature review, direct in vivo validation of this compound's anticancer effects in animal models has not been published. Therefore, this document summarizes the available in vitro data for Benzomalvin derivatives and presents a comparative analysis with established p53-activating compounds that have undergone in vivo testing. This approach aims to provide a valuable resource for researchers interested in the preclinical development of this compound.
Recent studies have highlighted the potential of Benzomalvin derivatives, isolated from the symbiotic fungus Penicillium spathulatum, as novel anticancer agents.[1][2] These compounds have demonstrated significant cytotoxic activity against various human cancer cell lines, with a particularly pronounced effect on HCT116 colon cancer cells.[1] The primary mechanism of action appears to be the induction of p53-dependent apoptosis.[1][2] While these in vitro findings are promising, the successful translation of these compounds into clinical candidates hinges on their validation in preclinical animal models.
This guide offers a comparative perspective on the potential in vivo efficacy of this compound by examining its in vitro performance alongside the established in vivo anticancer effects of other small molecules that activate the p53 pathway, namely Nutlin-3a and PRIMA-1.
Comparative Data Presentation
In Vitro Anticancer Activity of Benzomalvin Derivatives
The following table summarizes the available data on the in vitro cytotoxic effects of Benzomalvin derivatives.
| Compound/Extract | Cancer Cell Line | Concentration | Key Observations | Citation(s) |
| Crude Extract of P. spathulatum SF7354 | HCT116 | 25 µg/ml | 71.97% reduction in cell viability | [1] |
| Benzomalvin Derivatives (A-E) | HCT116 | Not specified | Dose- and time-dependent cytotoxicity | [1][2] |
| Crude Extract of P. spathulatum SF7354 | HCT116 | Not specified | Induction of time-dependent apoptosis and sub-G1 accumulation | [1][2] |
| Crude Extract of P. spathulatum SF7354 | HCT116 | Not specified | Early G0/G1 cell cycle arrest | [1][2] |
In Vivo Anticancer Efficacy of Comparative p53-Activating Compounds
This table presents in vivo data from studies on Nutlin-3a and PRIMA-1, which, like this compound, exert their anticancer effects through the p53 pathway. This serves as a benchmark for the potential in vivo activity of this compound.
| Compound | Animal Model | Cancer Cell Line | Dosage and Administration | Tumor Growth Inhibition | Citation(s) |
| Nutlin-3a | Nude Mice | U-2 OS (Osteosarcoma) | 25 mg/kg, intraperitoneally, daily for 14 days | 85% inhibition of tumor growth | [3] |
| Nutlin-3a | Nude Mice | SJSA-1 (Osteosarcoma) | 200 mg/kg, orally, twice a day for 20 days | 90% inhibition of tumor growth | [3] |
| PRIMA-1 | Nude Mice | BT-474, HCC-1428, T47-D (Breast Cancer) | Not specified | Significant inhibition of tumor growth | [4][5] |
| PRIMA-1 | SCID Mice | Hep3B (Hepatocellular Carcinoma) expressing p53ser249 | Not specified | Delayed tumor growth | [6] |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of preclinical studies. Below is a representative experimental protocol for a human tumor xenograft model, which could be adapted for the in vivo evaluation of this compound.
Human Tumor Xenograft Model (Colon Cancer)
1. Animal Model:
-
Species: Male BALB/c nude mice, 4-6 weeks old.
-
Acclimatization: Mice are acclimatized for at least one week before the experiment.
2. Cell Line:
-
Cell Type: Human colorectal carcinoma HCT116 cells.
-
Culture Conditions: Cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
3. Tumor Implantation:
-
Cell Preparation: HCT116 cells are harvested during the logarithmic growth phase, washed with sterile PBS, and resuspended in a 1:1 mixture of PBS and Matrigel.
-
Injection: 5 x 10^6 cells in a volume of 100-200 µL are injected subcutaneously into the right flank of each mouse.
4. Treatment Regimen:
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Treatment begins when tumors reach a palpable size (e.g., 100-200 mm³).
-
Groups:
-
Vehicle Control Group: Administered with the vehicle solution (e.g., saline, DMSO).
-
This compound Treatment Group(s): Administered with different doses of this compound. The route of administration (e.g., intraperitoneal, oral) and dosing schedule would need to be determined based on pharmacokinetic and tolerability studies.
-
Positive Control Group (Optional): Administered with a standard-of-care chemotherapeutic agent for colon cancer (e.g., 5-Fluorouracil).
-
-
Duration: Treatment is typically continued for a period of 2-4 weeks.
5. Efficacy Evaluation:
-
Tumor Growth Inhibition: The primary endpoint is the inhibition of tumor growth in the treated groups compared to the vehicle control group.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Survival Analysis (Optional): A separate cohort of animals may be used to assess the effect of the treatment on overall survival.
-
Biomarker Analysis: At the end of the study, tumors can be excised for histological analysis and to assess the expression of key biomarkers (e.g., p53, cleaved caspase-3, Ki-67) by immunohistochemistry or Western blotting.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: p53-dependent apoptotic pathway potentially activated by this compound.
Caption: General workflow for in vivo anticancer efficacy studies in animal models.
Conclusion
The in vitro evidence strongly suggests that this compound and its derivatives are promising candidates for anticancer drug development, acting through the well-established p53-dependent apoptotic pathway. While direct in vivo data is currently unavailable, the comparative analysis with other p53-activating compounds like Nutlin-3a and PRIMA-1, which have shown significant tumor growth inhibition in animal models, provides a strong rationale for advancing this compound into preclinical in vivo studies. The experimental protocol outlined in this guide offers a robust framework for such investigations. Future in vivo validation is a critical next step to ascertain the therapeutic potential of this compound and to pave the way for its potential clinical development.
References
- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. PRIMA-1 inhibits growth of breast cancer cells by re-activating mutant p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro and in vivo cytotoxic effects of PRIMA-1 on hepatocellular carcinoma cells expressing mutant p53ser249 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Cells Treated with Benzomalvin A: A Hypothetical Guide
Disclaimer: Publicly available data on the comparative transcriptomics of cells treated with Benzomalvin A is limited. This guide, therefore, presents a hypothetical comparative study to illustrate the potential transcriptomic effects of this compound in contrast to a known inhibitor of a shared pathway. The experimental data and associated analyses are illustrative and intended to serve as a framework for researchers designing their own studies.
Introduction
This compound is a fungal metabolite known for its activity as an antagonist of the substance P receptor NK1 and as an inhibitor of indoleamine 2,3-dioxygenase (IDO), a key enzyme in tryptophan metabolism with immunomodulatory functions.[1][2][3] Understanding the global transcriptomic changes induced by this compound is crucial for elucidating its mechanism of action and exploring its therapeutic potential. This guide provides a hypothetical comparative transcriptomic analysis of a human cancer cell line treated with this compound versus a well-characterized IDO1 inhibitor, Epacadostat.
Data Presentation: Comparative Gene Expression Analysis
The following tables summarize hypothetical quantitative data from a comparative transcriptomic study performed on the human glioblastoma cell line U87-MG, which is known to express both the NK1 receptor and IDO1.
Table 1: Summary of Differentially Expressed Genes (DEGs)
| Treatment Group | Total DEGs | Upregulated Genes | Downregulated Genes |
| This compound (10 µM) | 1258 | 672 | 586 |
| Epacadostat (1 µM) | 874 | 451 | 423 |
| Overlapping DEGs | 312 | 189 | 123 |
Table 2: Top 10 Upregulated Genes in U87-MG Cells Treated with this compound
| Gene Symbol | Gene Name | Fold Change (log2) | p-value | Putative Function |
| GDF15 | Growth Differentiation Factor 15 | 4.2 | 1.5e-8 | Stress response, apoptosis |
| TRIB3 | Tribbles Pseudokinase 3 | 3.8 | 3.2e-8 | Apoptosis, unfolded protein response |
| ATF3 | Activating Transcription Factor 3 | 3.5 | 8.1e-7 | Stress response, transcriptional regulation |
| DDIT3 | DNA Damage Inducible Transcript 3 | 3.2 | 1.2e-6 | ER stress, apoptosis |
| IL6 | Interleukin 6 | 3.0 | 5.6e-6 | Pro-inflammatory cytokine |
| CXCL8 | C-X-C Motif Chemokine Ligand 8 | 2.8 | 9.3e-6 | Chemoattractant |
| EGR1 | Early Growth Response 1 | 2.6 | 1.4e-5 | Transcription factor, cell growth |
| FOS | Fos Proto-Oncogene, AP-1 Subunit | 2.5 | 2.1e-5 | Transcription factor, cell proliferation |
| JUN | Jun Proto-Oncogene, AP-1 Subunit | 2.4 | 3.5e-5 | Transcription factor, cell proliferation |
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 | 2.2 | 7.8e-5 | Inflammation (COX-2) |
Table 3: Top 10 Downregulated Genes in U87-MG Cells Treated with this compound
| Gene Symbol | Gene Name | Fold Change (log2) | p-value | Putative Function |
| IDO1 | Indoleamine 2,3-Dioxygenase 1 | -3.5 | 2.8e-8 | Tryptophan metabolism |
| CCND1 | Cyclin D1 | -3.1 | 6.4e-8 | Cell cycle progression |
| MYC | MYC Proto-Oncogene | -2.9 | 1.9e-7 | Cell cycle, proliferation |
| BCL2 | BCL2 Apoptosis Regulator | -2.7 | 4.3e-7 | Anti-apoptosis |
| VEGFA | Vascular Endothelial Growth Factor A | -2.5 | 8.8e-7 | Angiogenesis |
| TACR1 | Tachykinin Receptor 1 (NK1R) | -2.3 | 1.5e-6 | Substance P receptor |
| WNT5A | Wnt Family Member 5A | -2.1 | 3.7e-6 | Wnt signaling pathway |
| TERT | Telomerase Reverse Transcriptase | -2.0 | 6.2e-6 | Telomere maintenance |
| SOX2 | SRY-Box Transcription Factor 2 | -1.9 | 9.1e-6 | Stemness |
| NANOG | Nanog Homeobox | -1.8 | 1.2e-5 | Pluripotency |
Table 4: Comparison of Key Pathway Enrichment Analysis
| Pathway (KEGG) | This compound (p-value) | Epacadostat (p-value) |
| Tryptophan metabolism | 1.2e-6 | 5.4e-7 |
| p53 signaling pathway | 3.5e-5 | 8.1e-4 |
| Apoptosis | 7.8e-5 | 1.2e-3 |
| NF-kappa B signaling pathway | 1.4e-4 | 0.023 |
| Cytokine-cytokine receptor interaction | 2.9e-4 | 0.015 |
| PI3K-Akt signaling pathway | 9.2e-4 | 0.041 |
| MAPK signaling pathway | 0.0015 | 0.038 |
Experimental Protocols
Cell Culture and Treatment
Human glioblastoma U87-MG cells were cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. For the transcriptomic analysis, cells were seeded in 6-well plates and grown to 70-80% confluency. Subsequently, the cells were treated with either 10 µM this compound, 1 µM Epacadostat, or DMSO as a vehicle control for 24 hours.
RNA Extraction and Sequencing
Total RNA was extracted from the treated and control cells using the RNeasy Mini Kit (Qiagen) following the manufacturer's protocol. The quality and quantity of the extracted RNA were assessed using the Agilent 2100 Bioanalyzer. RNA sequencing libraries were prepared using the TruSeq Stranded mRNA Library Prep Kit (Illumina). The sequencing was performed on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads.
Data Analysis
The raw sequencing reads were subjected to quality control using FastQC. Adapter sequences and low-quality reads were trimmed using Trim Galore!. The cleaned reads were then aligned to the human reference genome (GRCh38) using STAR aligner. Gene expression levels were quantified as Transcripts Per Million (TPM) using RSEM. Differential gene expression analysis was performed using DESeq2 in R. Genes with a Benjamini-Hochberg adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 were considered differentially expressed. Gene ontology and pathway enrichment analyses were conducted using g:Profiler.
Mandatory Visualization
Caption: Experimental workflow for comparative transcriptomics.
Caption: Hypothetical signaling pathways of this compound.
References
- 1. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Benzomalvin A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of Benzomalvin A, a filamentous fungal secondary metabolite used in research.[1]
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), responsible handling and disposal are paramount to maintaining a safe laboratory environment and preventing environmental contamination. The Safety Data Sheet (SDS) for this compound indicates no specific hazard pictograms, signal words, or hazard statements.
Key Safety and Handling Information
Before proceeding with disposal, it is crucial to understand the basic properties of this compound.
| Property | Information | Source |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | [2][3] |
| Storage | Long-term storage at -20°C | [2] |
| Hazard Classification | Not classified as hazardous under GHS |
Standard Disposal Procedures
The following step-by-step procedures are recommended for the disposal of this compound in its solid form and as a solution. These guidelines are based on general best practices for non-hazardous chemical waste disposal.
Disposal of Solid this compound:
-
Collection: Collect waste this compound in a clearly labeled, sealed container. The container should be appropriate for solid chemical waste.
-
Labeling: Label the waste container as "this compound Waste" and indicate that it is non-hazardous.
-
Storage: Store the waste container in a designated chemical waste storage area, away from incompatible materials.
-
Disposal: Dispose of the solid waste through your institution's chemical waste management program. Follow all local, state, and federal regulations for non-hazardous chemical waste disposal.
Disposal of this compound Solutions:
The Safety Data Sheet for this compound explicitly states to "not allow to enter sewers/ surface or ground water." Therefore, direct disposal down the drain is not recommended.
-
Solvent Consideration: The disposal method for this compound solutions will depend on the solvent used (e.g., ethanol, methanol, DMF, DMSO). The solvent itself is often the primary hazard.
-
Waste Collection: Collect solutions containing this compound in a designated, properly labeled container for liquid chemical waste. The label should identify the solvent and the solute (this compound).
-
Segregation: Segregate the waste solution based on the solvent type, following your institution's guidelines for hazardous waste management (e.g., halogenated vs. non-halogenated solvents).
-
Disposal: Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or equivalent chemical waste disposal service.
Accidental Release Measures
In the event of a small spill of solid this compound, the SDS suggests to "pick up mechanically." Personal protective equipment is not explicitly required for handling an accidental release, but standard laboratory PPE (gloves, lab coat, safety glasses) is always recommended when handling any chemical.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
It is the user's responsibility to develop proper handling and disposal methods based on the actual conditions of use and to comply with all applicable regulations. Always consult your institution's EHS office for specific guidance on chemical waste disposal.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Benzomalvin A
For researchers, scientists, and professionals in drug development, ensuring safety during the handling of bioactive compounds is paramount. This guide provides essential safety and logistical information for the handling of Benzomalvin A, a fungal secondary metabolite and inhibitor of substance P binding. While the available Safety Data Sheet (SDS) for this compound does not classify it as a hazardous substance under the Globally Harmonized System (GHS), its potent biological activity necessitates careful handling to minimize exposure and ensure a safe laboratory environment. The following operational and disposal plans are based on best practices for handling potent, biologically active compounds.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical barrier between the researcher and potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Two pairs of nitrile gloves are recommended. Change gloves immediately if contaminated. |
| Body Protection | Gown | A disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs. The gown should fasten in the back.[1] |
| Eye & Face Protection | Safety Glasses/Goggles | ANSI-approved safety glasses with side shields or chemical splash goggles. |
| Respiratory Protection | N95/N100 Respirator | A fit-tested N95 or N100 respirator should be used when handling the powder form of this compound to prevent inhalation of airborne particles.[1] |
| Head & Foot Protection | Cap and Shoe Covers | Recommended to prevent contamination of hair and personal footwear.[2] |
Operational Plan: From Receipt to Disposal
This step-by-step guide outlines the procedures for safely handling this compound throughout the experimental workflow.
1. Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear a single pair of nitrile gloves and safety glasses during unpacking.
-
If the primary container is compromised, treat it as a spill and follow the spill management protocol.
-
Verify the label and quantity of the compound before storing.
2. Storage:
-
Store this compound in a clearly labeled, sealed container.
-
The recommended long-term storage temperature is -20°C.
-
Store in a designated, restricted-access area away from incompatible materials.
3. Preparation of Solutions:
-
All handling of powdered this compound must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk.[1][2]
-
Don the full recommended PPE as outlined in the table above.
-
Use a dedicated set of non-sparking tools (e.g., spatulas, weighing paper).
-
This compound is soluble in ethanol, methanol, DMF, or DMSO.[3][4] Prepare solutions in a manner that avoids splashes and aerosol generation.
-
Carefully cap and label all solution vials.
4. Experimental Use:
-
Conduct all experiments involving this compound in a well-ventilated area, preferably within a fume hood.
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Avoid direct contact with skin and eyes.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
5. Spill Management:
-
In case of a spill, evacuate the immediate area and alert others.
-
For small spills, wear full PPE, including a respirator if the spill involves powder.
-
Cover the spill with an absorbent material, working from the outside in.
-
Gently collect the absorbed material and contaminated items into a labeled hazardous waste container.
-
Clean the spill area with an appropriate decontaminating solution.
6. Waste Disposal:
-
All disposable materials that have come into contact with this compound, including gloves, gowns, weighing paper, and pipette tips, must be disposed of as chemical waste.
-
Place all contaminated solid waste in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Follow all institutional and local regulations for the disposal of chemical waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
